Fmoc-HomoGln-otBu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2044704-48-3 |
|---|---|
Molecular Formula |
C25H30N2O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoate |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(13-8-14-22(26)28)27-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H2,26,28)(H,27,30)/t21-/m0/s1 |
InChI Key |
XFODHJPFXCFTHQ-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-hGlu(OtBu)-OH
Introduction
This technical guide provides comprehensive information on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, commonly referred to as Fmoc-hGlu(OtBu)-OH or Fmoc-L-α-homoglutamic acid 6-t-butyl ester. While the user query specified Fmoc-HomoGln-OtBu, it is highly probable that the intended compound was the homoglutamic acid derivative, as the tert-butyl (OtBu) group is used to protect a carboxylic acid side chain, such as in homoglutamic acid (hGlu), not the amide side chain of homoglutamine (hGln). This guide is intended for researchers, scientists, and professionals in drug development who utilize peptide synthesis in their work.
Fmoc-hGlu(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates two key protecting groups that allow for the controlled, sequential addition of amino acids to a growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine is base-labile, meaning it can be removed under mild basic conditions, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin support.[2][3][4] This orthogonality of protecting groups is fundamental to the success of Fmoc-based peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide.[2][3]
Chemical and Physical Properties
The quantitative data for Fmoc-hGlu(OtBu)-OH are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 159751-47-0 | [1] |
| Molecular Weight | 439.50 g/mol | [1][5] |
| Molecular Formula | C₂₅H₂₉NO₆ | [1][5] |
| Form | Solid | [1] |
| Melting Point | 108-112 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Synonyms | Fmoc-L-α-homoglutamic acid 6-t-butyl ester, (S)-2-(Fmoc-amino)adipic acid 6-t-butyl ester | [1] |
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of Fmoc-hGlu(OtBu)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[6]
-
Fmoc-hGlu(OtBu)-OH and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[7]
-
Reaction vessel
Methodology:
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF, followed by DCM.
-
Swell the resin in DCM for at least 30 minutes or in DMF for 1 hour to ensure optimal reaction conditions.[8]
2. Initial Fmoc Deprotection (for pre-loaded resin):
-
After swelling, wash the resin with DMF (3 times).
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid.[7]
-
Drain the vessel and wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine.
3. Amino Acid Coupling (Incorporation of Fmoc-hGlu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-hGlu(OtBu)-OH (typically 3-5 equivalents relative to the resin substitution) and an equivalent amount of coupling reagent (e.g., HATU) in DMF.
-
Add a base (e.g., DIPEA, 2-3 equivalents) to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[7]
-
Drain the vessel and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
4. Peptide Chain Elongation:
-
Repeat the cycle of Fmoc deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid in the desired peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step to remove the Fmoc group from the N-terminus of the completed peptide chain.[6]
6. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[7] This step cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the OtBu group from the homoglutamic acid residue.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
7. Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Relationship Diagrams
The following diagrams illustrate the core logical flow of the processes described.
Caption: Workflow of a single cycle in Fmoc SPPS for adding an amino acid.
Caption: Relationship between protecting groups and deprotection agents.
References
- 1. Fmoc-hGlu(OtBu)-OH Novabiochem 159751-47-0 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. nbinno.com [nbinno.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Fmoc Protection
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread adoption in both academic research and industrial drug development stems from its unique chemical properties, particularly its base-lability, which allows for mild deprotection conditions orthogonal to the acid-labile side-chain protecting groups. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc protection, detailed experimental protocols, and a quantitative analysis of key process parameters, offering a valuable resource for professionals in the field.
Core Principles of Fmoc Protection
The Fmoc group is an amine protecting group that is stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This orthogonality is the key to its success in solid-phase peptide synthesis (SPPS), as it allows for the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.
The mechanism of Fmoc deprotection proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The liberated DBF is a reactive electrophile that is subsequently scavenged by the amine base to form a stable adduct, driving the equilibrium of the deprotection reaction to completion.
The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for real-time monitoring of the deprotection reaction, allowing for the optimization of reaction times and ensuring complete removal of the Fmoc group before the subsequent coupling step.[1]
Synthesis of Fmoc-Protected Amino Acids
The synthesis of Fmoc-amino acids is a critical first step in peptide synthesis. The most common methods involve the reaction of a free amino acid with either Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Data Presentation: Synthesis of Fmoc-Amino Acids
| Amino Acid | Reagent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Glycine | Fmoc-OSu | 18 | 99 | >99 | [2] |
| Alanine | Fmoc-OSu | 18 | 99 | >99 | [2] |
| Valine | Fmoc-Cl | 4-5 | 72 | 99.0 | [3] |
| Leucine | Fmoc-OSu | - | - | - | - |
| Isoleucine | Fmoc-beta-Ala-Bt | 4-5 | 70 | 99.1 | [3] |
| Phenylalanine | Fmoc-Cl | 22 | 82 | >99 | [4] |
| β-Alanine | Fmoc-Cl | 4 | 81 | >99 | [5][6] |
Note: Yields and purity can vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocols: Synthesis of Fmoc-Amino Acids
Protocol 1: Synthesis of Fmoc-Ala-OH using Fmoc-OSu [2]
-
Dissolution: Dissolve L-alanine (56.18 mmol) in a 1:1 mixture of water and dioxane (400 mL).
-
Addition of Base and Reagent: Add sodium carbonate (280.9 mmol) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 84.27 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up:
-
Filter the mixture and extract the filtrate with diethyl ether (3 x 100 mL).
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield a white solid.
Protocol 2: Synthesis of Fmoc-β-Ala-OH using Fmoc-Cl [6]
-
Dissolution: Dissolve β-alanine (6.61 mmol) in a 10% aqueous sodium carbonate solution (12 mL) in an ice bath.
-
Addition of Reagent: Slowly add a solution of Fmoc-Cl (5.61 mmol) in dioxane (10 mL).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up:
-
Dilute the reaction with water (80 mL) and wash with diethyl ether (3 x 75 mL).
-
Acidify the aqueous layer to pH 2 with 2N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
-
Purification: Combine the organic layers, concentrate, and recrystallize the crude product from an ethyl acetate/hexane mixture to obtain a white solid.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin). Each cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Experimental Workflow for Fmoc-SPPS
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 3. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 4. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
introduction to solid-phase peptide synthesis using Fmoc chemistry
An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the field of peptide science, providing a robust and efficient methodology for the chemical synthesis of peptides.[1] The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 offered a milder alternative to the traditional Boc (tert-butyloxycarbonyl) chemistry, which required harsh acidic conditions for deprotection.[2] Fmoc-based SPPS has since become the predominant strategy for both research and industrial-scale peptide production due to its compatibility with a wide array of functionalities and its amenability to automation.[1][3]
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for performing solid-phase peptide synthesis using Fmoc chemistry.
Core Principles of Fmoc-SPPS
The fundamental concept of SPPS is the stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymeric support, or resin.[2] This approach simplifies the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing.[4] The Fmoc/tBu strategy is an orthogonal protection scheme, meaning that the temporary Nα-Fmoc group and the permanent side-chain protecting groups (typically tert-butyl based) can be removed under distinct chemical conditions.[5]
The synthesis proceeds through a series of repetitive cycles, each consisting of three main steps:
-
Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the growing peptide chain, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6] This exposes a free primary or secondary amine for the next coupling step.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then reacts with the newly exposed N-terminal amine of the resin-bound peptide to form a peptide bond.[3]
-
Washing: The resin is thoroughly washed with a solvent, usually DMF, to remove excess reagents and by-products before the next cycle begins.
This cyclical process is repeated until the desired peptide sequence is assembled. Upon completion of the chain elongation, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a strong acid, most commonly trifluoroacetic acid (TFA).[7]
Quantitative Data in Fmoc-SPPS
The success of SPPS is highly dependent on the efficiency of each chemical step. Even small inefficiencies can accumulate over the course of a long synthesis, leading to a significant decrease in the final yield and purity of the target peptide.[8]
Table 1: Typical Parameters and Efficiencies in Fmoc-SPPS
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | The number of reactive sites per gram of resin. Lower loading is often used for long or difficult sequences to minimize aggregation.[7] |
| Amino Acid Excess | 2 - 5 equivalents | An excess of the incoming amino acid is used to drive the coupling reaction to completion. |
| Coupling Reagent Excess | 2 - 5 equivalents | Used in slight excess or equimolar amounts relative to the amino acid. |
| Deprotection Time | 5 - 20 minutes | Can vary depending on the specific peptide sequence and the presence of steric hindrance.[9] |
| Coupling Time | 20 minutes - 2 hours | Dependent on the coupling reagents used and the difficulty of the sequence. |
| Single-Step Efficiency | > 99% | High per-cycle efficiency is critical for the synthesis of long peptides.[8] |
Table 2: Theoretical Overall Yield as a Function of Per-Step Efficiency
| Peptide Length | 97% Per-Step Yield | 99% Per-Step Yield | 99.5% Per-Step Yield |
| 10-mer | 73.7% | 90.4% | 95.1% |
| 30-mer | 40.1% | 73.9% | 86.0% |
| 50-mer | 21.8% | 60.5% | 77.8% |
| 70-mer | 11.8% | 49.5% | 70.4% |
*Calculations are based on the formula: Overall Yield = (Per-Step Yield)^(2n-1), where n is the number of amino acids. As illustrated, even a small decrease in per-step efficiency can dramatically lower the overall yield of longer peptides.[8][10]
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a suitable reaction vessel (e.g., a fritted syringe or a specialized peptide synthesis vessel).
-
Add a solvent that is compatible with the resin (e.g., DMF for polystyrene-based resins) to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling
This protocol uses HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
Protocol 4: Monitoring the Reaction with the Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines.[11] It is used to confirm the completion of the coupling reaction.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (a few milligrams).
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads in a small test tube.
-
Heat the test tube at 110-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution. A deep blue color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.[4]
Protocol 5: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail should be chosen based on the amino acid composition of the peptide to minimize side reactions.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
Visualizations of Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 4. chempep.com [chempep.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Guide: Fmoc-Protected Homoglutamine and Glutamic Acid Derivatives for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Commercially Available Alternatives to Fmoc-HomoGln-OtBu
Due to the lack of commercial availability of this compound, researchers are encouraged to consider two primary alternatives:
-
Fmoc-L-HGln(Trt)-OH: This derivative contains the same homoglutamine core but utilizes a trityl (Trt) protecting group on the side-chain amide. The Trt group is also acid-labile and is removed during the final cleavage from the resin.
-
Fmoc-L-Glu(OtBu)-OH: This is the glutamic acid analog, featuring a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid. While differing by a methylene group and a carboxylate versus an amide, it is a commonly used building block in SPPS.
The selection between these alternatives will depend on the specific structural requirements of the target peptide.
Supplier and Purity Specifications
The following tables summarize the supplier information and typical purity specifications for the recommended alternative amino acid derivatives.
Table 1: Fmoc-L-HGln(Trt)-OH Supplier and Purity Specifications
| Supplier | Catalog Number | Purity Specification | Analytical Method |
| Iris Biotech GmbH | FAA6800 | - | - |
| ChemPep | 1263046-43-0 | - | - |
| Omizzur Biotech | - | ≥98.5% | HPLC |
| Activotec | FLQ-01 | ≥98% | - |
| Tokyo Chemical Industry (TCI) | F1284 | >97.0% | HPLC, Neutralization titration |
| Sigma-Aldrich (Novabiochem) | - | ≥99.0% | HPLC |
Table 2: Fmoc-L-Glu(OtBu)-OH Supplier and Purity Specifications
| Supplier | Catalog Number | Purity Specification | Analytical Method |
| Sigma-Aldrich (Novabiochem) | 8.52009 | ≥99.0% | HPLC |
| Thistle Scientific | 60-1133-25 | >99% | HPLC |
| Otto Chemie Pvt. Ltd. | F 1825 | 98% | - |
| ChemicalBook | - | 98%+ | - |
| Iris Biotech GmbH | FAA1045 | - | - |
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-protected amino acids, such as Fmoc-L-HGln(Trt)-OH or Fmoc-L-Glu(OtBu)-OH, into a peptide sequence using manual or automated SPPS.
Resin Preparation
-
Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[1]
-
Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30-60 minutes in a reaction vessel.[2]
Amino Acid Coupling Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Activation and Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-L-HGln(Trt)-OH) in DMF.
-
Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) to the amino acid solution to form an activated species.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove unreacted reagents.
-
Final Cleavage and Deprotection
-
After the final amino acid has been coupled, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including Trt and OtBu).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key workflows in peptide synthesis.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Potential Synthetic Route for this compound
For research applications requiring the exact this compound derivative, a custom synthesis may be necessary. A potential synthetic route could be adapted from methods used for similar protected amino acids. One published method for the preparation of Fmoc-Glu(OtBu)-OH involves the selective deprotection of a di-tert-butyl-protected glutamic acid using a copper salt, followed by the introduction of the Fmoc group.[4] A similar strategy could potentially be explored for the synthesis of this compound starting from an appropriately protected homoglutamine precursor. However, this would require significant synthetic chemistry expertise and resources.
References
Technical Guide: Solubility Profile of Fmoc-HomoGln-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-α-Fmoc-L-homoglutamine(γ-t-butyl ester) (Fmoc-HomoGln-OtBu). Due to the limited availability of specific quantitative solubility data for this particular derivative, this document extrapolates information from closely related Fmoc-protected amino acids and provides a general framework for solubility determination.
Introduction to this compound
This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile. Understanding the solubility of this reagent is critical for efficient peptide coupling reactions, ensuring homogenous reaction conditions and preventing issues related to aggregation or poor dissolution.
Expected Solubility Profile
Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[1] The presence of the bulky, nonpolar Fmoc and OtBu groups influences the overall solubility profile, making it more soluble in organic solvents compared to its unprotected counterpart.
Commonly Used Solvents in Peptide Synthesis:
-
N,N-Dimethylformamide (DMF): Widely regarded as an excellent solvent for SPPS and for dissolving Fmoc-amino acids.[1]
-
N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF, with similar solvating properties.[1]
-
Dichloromethane (DCM): A less polar solvent, also frequently used in peptide synthesis, though Fmoc-amino acids may have lower solubility compared to DMF or NMP.[1]
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[2][3]
Quantitative Solubility Data
| Compound | Solvent | Concentration/Solubility | Remarks |
| Fmoc-Glu(OtBu)-OH | DMSO | 100 mg/mL (235.03 mM) | Structurally very similar to this compound, suggesting good solubility in DMSO.[2] |
| General Fmoc-amino acids | PolarClean | >0.4 M (most >0.9 M) | PolarClean is a "green" solvent alternative to DMF, indicating high solubility of Fmoc-amino acids in this medium.[4] |
| General Fmoc-amino acids | DMF, NMP, DMAc, DCM | Generally good | These are the most widely used solvents for Fmoc SPPS, implying adequate solubility of most Fmoc-amino acids.[1] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound in a given solvent.
Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Small volume vials (e.g., 1.5 mL or 2 mL)
-
Pipettes
-
Centrifuge (optional)
-
Stir plate and stir bar (optional)
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
-
Solvent Addition: Add a small, known volume of the solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vigorously vortex the mixture for 1-2 minutes. If a magnetic stir bar is used, allow it to stir for a longer period (e.g., 15-30 minutes).
-
Observation: Visually inspect the solution. If all the solid has dissolved, the compound is soluble at that concentration.
-
Incremental Addition: If the solid has dissolved, add another known amount of this compound and repeat the dissolution process. If the solid has not dissolved, add a known volume of solvent incrementally, vortexing/stirring after each addition, until the solid is fully dissolved.
-
Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after prolonged mixing.
-
Calculation: Calculate the solubility based on the total mass of the compound dissolved in the final volume of the solvent. Express the result in mg/mL or Molarity (M).
Workflow for Solubility Assessment:
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Factors Influencing Solubility
Several factors can influence the solubility of Fmoc-protected amino acids:
-
Solvent Polarity: As a general rule, "like dissolves like." The polarity of the solvent should be compatible with the polarity of the solute.
-
Temperature: Solubility often increases with temperature, although this is not universally true. For some compounds, heating can aid dissolution.
-
Presence of Other Reagents: The presence of coupling reagents, bases, or other additives in a reaction mixture can alter the solubility of the Fmoc-amino acid.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can impact the dissolution of the peptide building block.[5]
Logical Relationship of Factors Affecting Solubility:
References
An In-Depth Technical Guide to Fmoc-HomoGln-OtBu: Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of N-α-Fmoc-L-homoglutamine(tert-butyl ester) (Fmoc-HomoGln-OtBu), a key building block in modern peptide synthesis. It details experimental protocols for its use and analysis, offering a valuable resource for researchers in peptide chemistry and drug discovery.
Core Physical and Chemical Characteristics
This compound is a derivative of the amino acid homoglutamine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS).
| Property | Value |
| Molecular Formula | C₂₅H₂₉NO₆ |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 203854-49-3 |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Optical Rotation | [α]₂₀/D -11 ± 2.5° (c=1 in CHCl₃) |
Experimental Protocols
The following sections outline detailed methodologies for the synthesis, purification, and characterization of peptides containing this compound, as well as the analysis of the compound itself.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent in the synthesis of peptides containing homoglutamine residues. The following is a standard protocol for its incorporation into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups, including the OtBu ester of the homoglutamine residue.
Fmoc-HomoGln-otBu safety data sheet and handling
Disclaimer: No specific Safety Data Sheet (SDS) for Fmoc-HomoGln-OtBu was located. The following information is a composite summary derived from the SDS of structurally analogous compounds, including Fmoc-hGlu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and other Fmoc- and OtBu-protected amino acids. Researchers should handle this compound with the care due to a novel chemical for which the toxicological properties have not been thoroughly investigated.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety, handling, and general application of Fmoc-protected amino acids with tert-butyl esters, with a specific focus on what can be extrapolated for this compound.
Chemical and Physical Properties
The quantitative data for this compound and its close analogs are summarized below. These compounds are typically white to off-white crystalline or powdered solids.
| Property | Fmoc-hGlu(OtBu)-OH | Fmoc-Glu(OtBu)-OH |
| Molecular Formula | C₂₅H₂₉NO₆ | C₂₄H₂₇NO₆ |
| Molecular Weight | 439.50 g/mol | 425.5 g/mol [1] |
| Appearance | Solid | White to light yellow crystalline powder |
| Melting Point | 108-112 °C | ~148-150 °C |
| Storage Temperature | 2-8°C | 2-8°C |
Safety and Hazard Information
As a specific SDS is not available, a conservative approach to handling is recommended. Based on related compounds, this compound is not expected to be classified as hazardous; however, standard laboratory precautions should be observed.
| Hazard Type | General Recommendation for Fmoc-Protected Amino Acids |
| Health Hazards | Not classified as hazardous. May cause respiratory tract, skin, or eye irritation upon contact. May be harmful if swallowed or inhaled.[1][2] |
| Physical Hazards | Not classified as hazardous. May be combustible.[3] |
| Environmental Hazards | No specific data available. Discharge into the environment should be avoided. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, lab coat, and appropriate gloves are required. For operations generating dust, a NIOSH-approved respirator (e.g., N95) should be used.[1][3] |
Experimental Protocols and Applications
Primary Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a building block used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl) group protects the side-chain carboxyl group of the homoglutamine residue.
The general workflow in SPPS involves:
-
Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine in a suitable solvent.[5]
-
Coupling: The newly exposed amino group is coupled with the carboxyl group of the next Fmoc-protected amino acid.
-
Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups (like OtBu) are removed, typically under acidic conditions (e.g., with trifluoroacetic acid).[6][7]
Signaling Pathways and Biological Activity
There is no specific information available in the search results regarding signaling pathways or defined biological activities for this compound. However, some studies have shown that certain Fmoc-protected amino acids can self-assemble and may exhibit antimicrobial properties.[8] This is a general characteristic of this class of molecules and not specific to this compound.
Logical Relationships and Workflows
The following diagrams illustrate the general safety and handling workflow for Fmoc-protected amino acids and the core logic of their use in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Core Principles of Incorporating Homoglutamine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry and drug development to enhance pharmacological properties such as potency, stability, and receptor selectivity. Homoglutamine (Hgn), a homolog of glutamine with an additional methylene group in its side chain, presents a unique tool for modifying peptide structure and function. This technical guide provides a comprehensive overview of the fundamental principles, synthesis protocols, and key considerations for incorporating homoglutamine into peptide chains using solid-phase peptide synthesis (SPPS).
Core Principles of Homoglutamine Incorporation
The successful incorporation of homoglutamine into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) hinges on three core principles: the synthesis of a suitably protected homoglutamine building block, its efficient coupling to the growing peptide chain, and the final deprotection of its side chain.
Synthesis and Side-Chain Protection of Fmoc-L-Homoglutamine
Similar to its proteinogenic counterpart, glutamine, the side-chain amide of homoglutamine requires protection to prevent undesirable side reactions during peptide synthesis. The most common and effective protecting group for the side-chain amide of both glutamine and, by extension, homoglutamine is the trityl (Trt) group . The bulky nature of the Trt group provides excellent steric hindrance, preventing side-chain reactions.
-
Protection of the side-chain amide: The free L-homoglutamine is reacted with trityl chloride in the presence of a base to install the Trt group on the side-chain amide.
-
Protection of the α-amino group: The resulting Nδ-trityl-L-homoglutamine is then reacted with Fmoc-OSu or Fmoc-Cl to attach the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the α-amino group.
The final product, Fmoc-L-homoglutamine(Trt)-OH, is a stable, crystalline solid suitable for use in automated or manual SPPS.
Solid-Phase Peptide Synthesis (SPPS) and Coupling
The incorporation of Fmoc-L-homoglutamine(Trt)-OH into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. The general workflow for a single coupling cycle is illustrated below.
Challenges and Mitigation:
While the process is generally straightforward, challenges can arise, particularly with "difficult sequences" prone to aggregation.[1]
-
Incomplete Coupling: The steric bulk of the Trt group and the growing peptide chain can sometimes hinder coupling efficiency.
-
Mitigation: Employing more potent coupling reagents like HCTU or COMU, increasing the coupling time, and performing double couplings can help drive the reaction to completion.[1] Monitoring the coupling reaction using a colorimetric test (e.g., Kaiser test) is crucial to ensure complete reaction.
-
-
Aggregation: Peptides containing hydrophobic residues or those prone to forming secondary structures on the resin can aggregate, leading to poor synthesis outcomes.
-
Mitigation: Using specialized resins, chaotropic salts, or microwave-assisted synthesis can help disrupt aggregation.
-
Deprotection of the Homoglutamine Side Chain
The final step in synthesizing a homoglutamine-containing peptide is the global deprotection, which involves cleavage from the resin and removal of all side-chain protecting groups. The Trt group on the homoglutamine side chain is labile to strong acids, making it compatible with the standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS.[2]
A typical cleavage cocktail consists of:
-
TFA (80-95%): The strong acid that cleaves the peptide from the resin and removes most protecting groups.
-
Scavengers: To prevent the re-attachment of cleaved protecting groups to sensitive residues. Common scavengers include:
-
Triisopropylsilane (TIS): To scavenge carbocations.
-
Water: To hydrolyze t-butyl groups.
-
1,2-Ethanedithiol (EDT): Particularly important for peptides containing cysteine to prevent side reactions.
-
The deprotection of the Trt group from the homoglutamine side chain proceeds via an acid-catalyzed mechanism, releasing the free amide.
Quantitative Data Summary
While specific quantitative data for homoglutamine incorporation is not extensively published, the efficiency is expected to be comparable to that of Fmoc-Gln(Trt)-OH under optimized conditions. The following table summarizes typical parameters for SPPS.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% per step | Monitored by Kaiser test or UV-Vis monitoring of Fmoc deprotection.[3] |
| Final Crude Purity | 50-90% | Highly sequence-dependent. Purification is typically required. |
| Trt Deprotection Time | 1-4 hours | Dependent on the specific cleavage cocktail and other protecting groups present.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Homoglutamine(Trt)-OH
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminus in N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, dissolve Fmoc-L-homoglutamine(Trt)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added homoglutamine.
-
Washing: Wash the resin with DMF to prepare for the next coupling cycle.
Protocol 2: Cleavage and Global Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Characterization of Homoglutamine-Containing Peptides
Standard analytical techniques are used to characterize the final purified peptide.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide. A gradient of acetonitrile in water with 0.1% TFA is typically used.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common methods.[7][8]
Impact on Peptide Structure and Function
The introduction of a homoglutamine residue can have significant effects on the peptide's properties:
-
Conformational Changes: The additional methylene group in the side chain can alter the local backbone conformation and the peptide's propensity to form secondary structures like α-helices.[9] Studies on glutamine have shown its ability to stabilize α-helical structures through side-chain hydrogen bonding.[10] The longer side chain of homoglutamine may modulate these interactions.
-
Receptor Binding: Changes in conformation and the positioning of the side-chain amide can alter the binding affinity and selectivity of the peptide for its biological target.
-
Enzymatic Stability: The presence of a non-proteinogenic amino acid can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of the peptide.
Logical Relationships in Peptide Design
The decision to incorporate homoglutamine is part of a broader strategy in peptide drug design aimed at optimizing therapeutic properties.
Conclusion
The incorporation of homoglutamine into peptides is a viable strategy for modifying their structure and function. By leveraging standard Fmoc-SPPS methodologies and appropriate side-chain protection with a trityl group, researchers can successfully synthesize homoglutamine-containing peptides. Careful optimization of coupling conditions and a thorough understanding of potential side reactions are essential for achieving high purity and yield. The resulting modified peptides may exhibit enhanced stability, altered receptor binding, and improved therapeutic potential, making homoglutamine a valuable tool in the arsenal of peptide chemists and drug developers.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Regularly Spaced Glutamine Substitutions on Alpha-Helical Peptide Structures. A DFT/ONIOM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
A Step-by-Step Guide for Utilizing Fmoc-HomoGln-OtBu in Solid-Phase Peptide Synthesis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics, diagnostics, and research tools. The Fmoc/tBu strategy is a widely adopted method due to its mild reaction conditions and high efficiency. This document provides a detailed guide for the incorporation of the non-proteinogenic amino acid analogue, Fmoc-L-Homoglutamine(OtBu)-OH (Fmoc-HomoGln-OtBu), into synthetic peptides using SPPS.
Homoglutamine, a homolog of glutamine, can be a valuable building block for modifying peptide structure and function. The use of the tert-butyl (OtBu) protecting group on the side-chain carboxylate of homoglutamine is analogous to its use with glutamic acid, offering robust protection during chain elongation and facile removal during the final cleavage step.[1] This orthogonality is a key advantage of the Fmoc/tBu strategy.[2] This guide will cover the essential steps from resin preparation to final peptide cleavage and purification, providing researchers with a comprehensive protocol for the successful synthesis of peptides containing homoglutamine.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier (Example) |
| This compound | >98% Purity | Commercially available |
| SPPS Resin (e.g., Rink Amide, Wang) | 100-200 mesh | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade or higher | Various |
| Piperidine | ACS Grade or higher | Various |
| Coupling Reagents (HBTU, HATU, TBTU) | >99% Purity | Various |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |
| Trifluoroacetic acid (TFA) | >99% Purity | Various |
| Triisopropylsilane (TIPS) | >98% Purity | Various |
| Diethyl ether | Anhydrous | Various |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) into a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
A diagram illustrating the general Fmoc deprotection workflow is provided below.
References
Application Notes & Protocols: Coupling Reagents for Fmoc-HomoGln-OtBu in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the formation of the amide bond between the carboxyl group of an incoming amino acid and the N-terminal amine of the growing peptide chain is the fundamental reaction. While this process is routine for many amino acids, significant challenges arise when coupling sterically hindered residues such as Fmoc-HomoGln-OtBu. The bulky tert-butyl (OtBu) protecting group on the side-chain amide of Homoglutamine (HomoGln) can sterically impede the approach of the activated carboxyl group to the N-terminal amine, leading to slow reaction kinetics and incomplete coupling. This can result in deletion sequences, which are difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.
The selection of an appropriate coupling reagent is therefore critical to overcoming this steric hindrance and ensuring efficient and complete amide bond formation. This document provides a detailed overview of common coupling reagents suitable for difficult couplings, presents their comparative data, and offers detailed protocols for the successful incorporation of this compound into a peptide sequence.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the success of synthesizing peptides containing sterically demanding amino acids. The following table summarizes the properties of several classes of reagents commonly used in Fmoc-SPPS.
| Reagent Class | Reagent Name (Abbreviation) | Key Strengths | Potential Drawbacks |
| Uronium/Aminium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient, fast reaction rates, low racemization, particularly effective for sterically hindered amino acids.[1][2] | Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[2][3] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very efficient, widely used, less expensive than HATU.[2][4] | Can cause guanidinylation if used in excess[2][3]; potentially explosive HOBt is part of the molecule.[5] | |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | High reactivity, often surpasses HBTU in difficult applications, low racemization.[6] | Higher cost than HBTU. | |
| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Efficient coupling, byproducts are less hazardous than those from BOP[2], does not cause guanidinylation. | Can be less effective than HATU for extremely hindered couplings. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly effective, especially for coupling N-methyl amino acids[2]; faster coupling rates than PyBOP.[5] | Higher cost. | |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Cost-effective, byproduct (diisopropylurea) is soluble in common washing solvents like DMF and isopropanol.[2][5] | Slower reaction rates, requires an additive (e.g., HOBt, Oxyma) to suppress racemization and improve efficiency.[2][5] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Inexpensive, widely used in solution-phase synthesis. | Byproduct (dicyclohexylurea) is insoluble and can clog resin and tubing in automated synthesizers, making it unsuitable for SPPS.[2] |
Experimental Protocols
The following are detailed protocols for coupling this compound to a resin-bound peptide chain using two common and effective methods. These protocols assume a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for ensuring the highest possible coupling efficiency, especially when dealing with a known difficult coupling.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
This compound (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Pre-activation:
-
In a separate vial, dissolve this compound (0.4 mmol) and HATU (0.39 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the wash DMF from the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.
-
Protocol 2: Cost-Effective Coupling using DIC/HOBt
This is a standard and more economical protocol that is effective for many coupling reactions. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for minimizing racemization and improving the reaction rate.[2][7]
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol)
-
This compound (4 equivalents, 0.4 mmol)
-
DIC (4 equivalents, 0.4 mmol)
-
HOBt (4 equivalents, 0.4 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve this compound (0.4 mmol) and HOBt (0.4 mmol) in DMF (approx. 2 mL).
-
-
Coupling Reaction:
-
Drain the wash DMF from the deprotected peptide-resin.
-
Add the this compound/HOBt solution to the resin.
-
Add DIC (0.4 mmol) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to monitor the reaction progress. If the coupling is incomplete after 4 hours, drain the solution and repeat the coupling step with fresh reagents.
-
Once coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Logical Diagram for Reagent Selection
Caption: Decision guide for selecting a coupling reagent for difficult couplings.
References
- 1. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of Fmoc-HomoGln-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the removal of the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyl (OtBu) protecting groups from Fmoc-HomoGln-OtBu. The protocols described herein are intended for solution-phase synthesis and can be adapted for various research and drug development applications.
Introduction
This compound is a protected amino acid derivative used in peptide synthesis and medicinal chemistry. The orthogonal protecting groups, Fmoc on the α-amine and OtBu on the side-chain carboxyl group, allow for selective deprotection, a critical step in the stepwise elongation of peptide chains or the synthesis of complex molecules. The Fmoc group is labile to basic conditions, while the OtBu group is removed under acidic conditions. This document outlines the standard reagents and conditions for both deprotection steps, along with potential side reactions and mitigation strategies.
Data Presentation
The following table summarizes the typical reagents, conditions, and expected outcomes for the deprotection of this compound.
| Deprotection Step | Reagent(s) | Solvent(s) | Concentration | Reaction Time | Temperature | Typical Yield | Purity |
| Fmoc Deprotection | 20% Piperidine in DMF | Dimethylformamide (DMF) | 20% (v/v) | 30 min - 2 h | Room Temp. | >95% | High |
| 1% DBU / 1% Piperidine | Dichloromethane (DCM) | 1% (v/v) each | 15 - 30 min | Room Temp. | >95% | High | |
| OtBu Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% (v/v) | 1 - 4 h | Room Temp. | >90% | High |
| TFA / H₂O / TIS | N/A | 95:2.5:2.5 (v/v/v) | 2 - 4 h | Room Temp. | >90% | High |
Yields and purity are dependent on the specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: Sequential Deprotection of this compound
This protocol describes the removal of the Fmoc group followed by the deprotection of the OtBu group.
A. Fmoc Group Removal
-
Dissolution: Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: Add a solution of 20% piperidine in DMF to the reaction mixture. A common alternative is a solution of 1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1% piperidine in DCM for faster deprotection.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, neutralize the reaction mixture with a weak acid (e.g., 6 M HCl) to a pH of 7.[1] Add acetonitrile to precipitate the product, H-HomoGln-OtBu.[1]
-
Purification: Collect the precipitate by filtration and wash with acetonitrile. The crude product can be used directly in the next step or purified further by column chromatography if necessary.
B. OtBu Group Removal
-
Dissolution: Dissolve the product from the previous step (H-HomoGln-OtBu) in dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of DCM/TFA).[2] For substrates sensitive to cationic species, a cleavage cocktail such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is recommended.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1 to 5 hours.[2] Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.[2]
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate the final product, H-HomoGln-OH, by adding diethyl ether.[2] Collect the solid by filtration and dry under vacuum.
Protocol 2: Global Deprotection of this compound
In some instances, a one-step global deprotection may be desired. This is typically achieved using a strong acid cocktail that removes both protecting groups simultaneously.
-
Dissolution: Dissolve this compound in a cleavage cocktail, such as 95% aqueous TFA or Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]).[3]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by HPLC.
-
Work-up and Purification: Following the reaction, precipitate the deprotected HomoGln by adding cold diethyl ether. Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
Mandatory Visualizations
Caption: Sequential deprotection workflow for this compound.
Caption: Global deprotection workflow for this compound.
Potential Side Reactions and Considerations
-
Pyroglutamate Formation: N-terminal glutamine and its analogs can undergo cyclization to form pyroglutamate, particularly under acidic or basic conditions. While less common with HomoGln, it is a potential side reaction to be aware of, especially during prolonged reaction times or at elevated temperatures.
-
Racemization: Although generally low with standard protocols, racemization can occur, particularly with strong bases or extended reaction times. It is advisable to keep reaction times to the minimum required for complete deprotection.
-
Scavengers: During the acidic cleavage of the OtBu group, the resulting tert-butyl cation can alkylate sensitive residues. The use of scavengers like triisopropylsilane (TIS) or water is recommended to trap these reactive species.[3]
-
Monitoring: It is crucial to monitor the progress of the deprotection reactions using appropriate analytical techniques like TLC or HPLC to ensure complete removal of the protecting groups and to minimize the formation of side products.
References
Application Notes and Protocols: Incorporation of Fmoc-HomoGln-OtBu into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, conformation, and receptor-binding affinity. Fmoc-HomoGln-OtBu, a derivative of the proteinogenic amino acid glutamine with an additional methylene group in its side chain, offers unique steric and conformational properties. This document provides detailed application notes and protocols for the efficient incorporation of this compound into complex peptide sequences using Fmoc/tBu solid-phase peptide synthesis (SPPS).
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary, base-labile protecting group for the α-amino group, while the OtBu (tert-butyl) group provides acid-labile protection for the side-chain carboxyl group.[1][2] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation under mild basic conditions, typically with piperidine, while the side-chain protection remains intact until the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).[2]
Chemical and Physical Properties of Fmoc-Protected Amino Acids
| Property | Value (for Fmoc-Glu(OtBu)-OH) | Reference |
| Molecular Formula | C24H27NO6 | [3] |
| Molecular Weight | 425.5 g/mol | [3] |
| Appearance | White powder | [1] |
| Purity (typical) | ≥99% | [1] |
| Solubility | Soluble in DMF, NMP, DCM | General knowledge from SPPS protocols |
High purity of the amino acid derivative is crucial to avoid the incorporation of deletion sequences or other impurities into the growing peptide chain.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound
-
High-quality peptide synthesis grade solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Additives:
-
HOBt (Hydroxybenzotriazole)
-
-
Resin: Appropriate resin for the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6]
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Ether (for peptide precipitation)
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
The Fmoc group has a characteristic UV absorbance, which can be used to monitor the completion of the deprotection step.[2]
Coupling of this compound
The choice of coupling reagent can be critical, especially for sterically hindered or modified amino acids.[4] Using a combination of a uronium/aminium salt like HBTU or HATU with a base such as DIPEA is generally effective.
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (or HATU, 3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to ensure complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[4]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Capping (Optional)
To permanently block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.[4] This is particularly important when dealing with difficult couplings.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Wash the resin with DMF.
Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from the HomoGln side chain or the growing peptide. Peptide aggregation. | Extend coupling time, perform a double coupling, or use a more powerful coupling reagent like HATU.[4] Incorporate pseudoproline dipeptides or Dmb-protected amino acids in problematic regions to disrupt aggregation.[7] |
| Aspartimide Formation (if Asp is present) | Side reaction involving the aspartic acid side chain. | Use backbone protection for the aspartyl α-carboxyamide bond.[8] |
| Low Purity of Crude Peptide | Impure starting materials (amino acids, solvents). Incomplete reactions (coupling or deprotection). | Use high-purity Fmoc-amino acids.[5] Optimize reaction times and monitor each step. |
Visualizing the Workflow and a Potential Signaling Pathway
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Hypothetical Signaling Pathway Involving a HomoGln-Containing Peptide
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. ajpamc.com [ajpamc.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Fmoc-HomoGln-OtBu in Modern Drug Discovery
Fmoc-HomoGln-OtBu, a protected derivative of the non-proteinogenic amino acid homoglutamine, is a valuable building block in the synthesis of novel peptide-based therapeutics. Its unique structural properties offer researchers a tool to enhance the stability, conformation, and biological activity of peptides, thereby addressing some of the key challenges in drug development.
The incorporation of unnatural amino acids like homoglutamine into peptide sequences is a well-established strategy to improve their pharmacokinetic profiles.[1] Peptides composed entirely of natural L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy. The introduction of non-canonical residues can render the peptide more resistant to enzymatic cleavage, prolonging its half-life in vivo.[1]
This compound is particularly useful in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug discovery.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the alpha-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation under mild basic conditions, while the side chain remains protected until the final acid-mediated cleavage from the solid support.[4]
Core Applications in Drug Discovery and Development
The primary application of this compound lies in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1] By replacing a natural glutamine residue with homoglutamine, researchers can subtly alter the peptide's backbone conformation and side-chain presentation. This modification can lead to enhanced receptor binding affinity, improved selectivity, and altered signaling pathway activation.
Furthermore, the side-chain carboxyl group of homoglutamine can be utilized as a handle for further chemical modifications. For instance, it can serve as an attachment point for polyethylene glycol (PEG) chains (PEGylation) to increase the hydrodynamic volume and reduce renal clearance of the peptide.[5] Alternatively, it can be used to conjugate other molecules, such as small-molecule drugs or imaging agents, to create targeted drug delivery systems or diagnostic tools.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. The specific reaction conditions may require optimization based on the peptide sequence and the solid support used.
Table 1: Reagents and Solvents for SPPS
| Reagent/Solvent | Purpose |
| Rink Amide Resin | Solid support for peptide amide synthesis |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Solvent for resin swelling and washing |
| Piperidine (20% in DMF) | Fmoc deprotection agent |
| This compound | Protected amino acid |
| HBTU/HATU | Coupling reagent |
| HOBt/HOAt | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | Scavenger for cleavage |
| Water | Scavenger for cleavage |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Manual Method
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[6]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Table 2: Quantitative Parameters for a Typical SPPS Cycle
| Parameter | Value |
| Resin Loading | 0.1 - 1.0 mmol/g |
| Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents |
| Coupling Time | 1 - 4 hours |
| Deprotection Time | 20 - 30 minutes |
| Cleavage Time | 2 - 3 hours |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the application of this compound.
References
- 1. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Modified Peptides Containing Homoglutamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of modified peptides incorporating the non-proteinogenic amino acid, homoglutamine (hGln). The primary method detailed is the widely adopted solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.
Introduction: The Significance of Homoglutamine in Modified Peptides
Homoglutamine (hGln), the higher homolog of glutamine, is a key component in the development of novel peptide-based therapeutics and research tools. Its inclusion can alter the peptide's conformational properties, stability, and receptor-binding affinity. Peptides containing hGln are explored in various therapeutic areas, including metabolic diseases, oncology, and neurology.[1][2][3][4] The most robust and efficient method for producing these modified peptides is Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5][6][7]
Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing homoglutamine is effectively achieved using the Fmoc/tBu orthogonal protection strategy.[8][9] This method relies on two distinct classes of protecting groups that can be removed under different chemical conditions.
-
Temporary α-Amino Protection: The N-terminal α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent.[9][10]
-
Permanent Side-Chain Protection: The reactive side chains of the amino acids, including the amide of homoglutamine, are protected by acid-labile groups. For homoglutamine, the Trityl (Trt) group is commonly used for side-chain protection. Other residues, like aspartic and glutamic acid, are often protected with a tert-butyl (tBu) group.[8][10] These groups remain intact throughout the synthesis and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[8]
The general SPPS cycle involves the iterative repetition of deprotection, washing, coupling, and further washing steps until the desired peptide sequence is assembled.[5][11]
Data Presentation: Protecting Groups and Synthesis Efficiency
The selection of appropriate protecting groups is crucial for a successful synthesis.[12][13] Quantitative outcomes of the synthesis depend on factors like sequence length and the presence of "difficult sequences" that may lead to aggregation.[14][15][16]
Table 1: Common Protecting Groups for Fmoc-Based Homoglutamine Peptide Synthesis
| Amino Acid Residue | Protecting Group | Chemical Lability | Purpose |
|---|---|---|---|
| Homoglutamine (hGln) | Trityl (Trt) | Acid-Labile (TFA) | Side-chain amide protection |
| Aspartic Acid (Asp) | tert-Butyl (tBu) | Acid-Labile (TFA) | Side-chain carboxyl protection |
| Glutamic Acid (Glu) | tert-Butyl (tBu) | Acid-Labile (TFA) | Side-chain carboxyl protection |
| Lysine (Lys) | tert-Butoxycarbonyl (Boc) | Acid-Labile (TFA) | Side-chain amine protection |
| Cysteine (Cys) | Trityl (Trt) | Acid-Labile (TFA) | Side-chain thiol protection |
| Arginine (Arg) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acid-Labile (TFA) | Side-chain guanidino protection |
| N-terminus | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base-Labile (Piperidine) | Temporary α-amino protection |
Table 2: Representative Yield and Purity Data for SPPS of a Modified Peptide
| Peptide Description | Crude Yield (%) | Purity by RP-HPLC (%) (Crude) | Overall Yield after Purification (%) |
|---|---|---|---|
| 10-mer peptide with single hGln | 85-95% | ~75% | 40-50% |
| 20-mer peptide with hGln | 70-85% | ~60% | 25-35% |
| >30-mer "difficult sequence" with hGln | 50-70% | <50% | 10-20% |
Note: Data are representative estimates. Actual yields vary based on sequence, scale, and purification efficiency. Achieving high purity (>95-98%) is often required for biological assays and clinical studies.[14][17][18]
Experimental Protocols
This protocol outlines the synthesis of a generic 10-amino acid peptide containing homoglutamine on an automated peptide synthesizer.
Materials and Reagents:
-
Resin: Rink Amide resin (for C-terminal amide peptides).
-
Protected Amino Acids: Fmoc-L-amino acids with standard side-chain protection (e.g., Fmoc-hGln(Trt)-OH).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation Solvent: Cold diethyl ether.
-
Purification Solvents: Acetonitrile (ACN) and deionized water with 0.1% TFA.
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin in the synthesizer reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
First Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection reagent (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain and repeat the deprotection step for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[19]
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (the C-terminal residue of the sequence) and HBTU/HOBt in DMF.
-
Add DIEA to activate the amino acid.
-
Transfer the activated amino acid solution to the reaction vessel and agitate for 1-2 hours.
-
-
Chain Elongation (Iterative Cycles):
-
For each subsequent amino acid, including Fmoc-hGln(Trt)-OH, repeat the following cycle: a. Fmoc Deprotection: Perform the two-step piperidine treatment as described in step 2. b. Washing: Wash the resin with DMF (5-7 times). c. Coupling: Couple the next activated Fmoc-amino acid as described in step 3. d. Monitoring (Optional): Perform a Kaiser test to confirm the absence of primary amines, indicating a complete coupling reaction.[11]
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 4a).
-
Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step removes all side-chain protecting groups and cleaves the peptide from the resin.[19]
-
-
Peptide Precipitation, Purification, and Analysis:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[19]
-
Visualizations: Workflows and Applications
Diagrams created with Graphviz illustrate the synthesis workflow and a potential application pathway for modified peptides.
Caption: SPPS cycle for incorporating homoglutamine.
Caption: GPCR signaling by a modified peptide agonist.
References
- 1. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News - Applications of Peptides: Unlocking Their Potential [sctsgroup.com]
- 3. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bachem.com [bachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Bot Detection [iris-biotech.de]
- 9. biosynth.com [biosynth.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of Fmoc-HomoGln-OtBu in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoglutamine (HomoGln), a homolog of glutamine, is a non-proteinogenic amino acid that is of increasing interest in peptide and medicinal chemistry. Its incorporation into peptide sequences can introduce unique conformational constraints and alter biological activity. The use of Fmoc-HomoGln-OtBu in automated solid-phase peptide synthesis (SPPS) allows for the site-specific insertion of this residue. The tert-butyl (OtBu) ester protecting group on the side-chain carboxylate offers robust protection during synthesis and is readily removable under standard acidic cleavage conditions. These notes provide a detailed guide for the effective use of this compound in automated peptide synthesizers.
While this compound is not as commonly available as standard protected amino acids, its use follows the well-established principles of Fmoc/tBu chemistry. These protocols are based on standard procedures for similar amino acid derivatives and are intended to serve as a starting point for optimization.
Chemical Structure and Properties
This compound is the N-α-Fmoc protected form of homoglutamine with its side-chain carboxyl group protected as a tert-butyl ester.
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): Provides temporary protection of the α-amino group. It is base-labile and is typically removed at each cycle of the synthesis using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
OtBu Group (tert-butyl ester): Provides semi-permanent protection of the side-chain carboxyl group. It is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is a cornerstone of the Fmoc/tBu synthesis strategy.[1][2]
Experimental Protocols
The following protocols are generalized for use in most automated peptide synthesizers. Instrument-specific parameters may need to be adjusted.
Resin Selection and Loading
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).
-
For C-terminal amides: Rink Amide or Sieber Amide resins are recommended.
-
For C-terminal carboxylic acids: Wang or 2-Chlorotrityl chloride resins are suitable choices.
The first amino acid is typically pre-loaded onto the resin or can be loaded using standard synthesizer protocols.
Automated Synthesis Cycle for this compound Incorporation
A typical cycle for the incorporation of this compound after the deprotection of the preceding amino acid is as follows:
-
Resin Swelling: The peptidyl-resin is swelled in DMF for at least 30 minutes prior to synthesis.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20-40% solution of piperidine in DMF.[3] This is often a two-step process: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes).[3]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of this compound: The this compound is activated and coupled to the free N-terminal amine of the growing peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, an optional capping step with acetic anhydride can be performed.
This cycle is repeated for each subsequent amino acid in the sequence.
Coupling Conditions for this compound
Several common coupling reagents can be used for the activation of this compound. The choice of reagent can impact coupling efficiency and the potential for side reactions.
| Coupling Reagent | Activator/Base | Typical Excess (equiv.) | Coupling Time (min) | Notes |
| HBTU/HATU | HOBt/HOAt, DIPEA | 3-5 | 30-60 | Highly efficient and commonly used in automated synthesizers. HATU is preferred for sterically hindered couplings. |
| DIC/HOBt | HOBt | 3-5 | 60-120 | A cost-effective option with good performance. The urea byproduct is soluble in DMF.[4] |
| PyBOP | DIPEA | 3-5 | 30-60 | Another efficient phosphonium-based reagent. |
Note: The equivalents of amino acid and coupling reagents are relative to the resin loading. DIPEA (N,N-Diisopropylethylamine) is typically used in a 2-fold excess relative to the amino acid.
Final Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu from the HomoGln residue, are removed simultaneously.
-
Resin Washing and Drying: The fully assembled peptidyl-resin is washed with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail containing a strong acid and scavengers is added to the resin. The composition of the cocktail depends on the amino acids present in the peptide sequence. A standard cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Cleavage Reaction: The mixture is gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.
Potential Side Reactions and Mitigation
While the OtBu group provides robust protection, certain side reactions can potentially occur.
-
Pyroglutamate Formation: Although less likely than with glutamine due to the formation of a larger, less stable seven-membered ring, N-terminal HomoGln can potentially cyclize to form a pyro-homoglutamyl residue. This is more of a concern if the N-terminal Fmoc group is prematurely removed.
-
Mitigation: Ensure complete and efficient coupling to the N-terminus of the HomoGln residue before proceeding to the next cycle.
-
-
Incomplete Deprotection of OtBu: In rare cases, particularly with sterically hindered sequences, the OtBu group may not be completely removed during the standard cleavage time.
-
Mitigation: Extend the cleavage time or use a stronger acid cocktail if analytical results (e.g., HPLC, Mass Spectrometry) indicate incomplete deprotection.
-
Diagrams
Chemical Structure of this compound
Caption: Structure of this compound.
Automated Peptide Synthesis Workflow
Caption: Automated SPPS cycle for this compound.
Orthogonality of Protecting Groups
Caption: Orthogonal deprotection in Fmoc/tBu strategy.
Conclusion
The incorporation of this compound into peptide sequences using automated synthesizers is a straightforward process for laboratories familiar with standard Fmoc-SPPS. The key to success lies in ensuring high coupling efficiency and being mindful of potential, albeit less common, side reactions. The protocols and data presented here provide a solid foundation for the successful synthesis of homoglutamine-containing peptides for a wide range of research and drug development applications. As with any non-standard amino acid, small-scale test syntheses are recommended to optimize conditions for specific sequences.
References
Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-HomoGln-OtBu
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid Fmoc-HomoGln-OtBu. The procedure is based on the widely used Fmoc/tBu orthogonal protection strategy.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains on an insoluble resin support. The Fmoc/tBu strategy offers mild reaction conditions for the repetitive cleavage of the temporary Nα-Fmoc protecting group, typically with a solution of piperidine in a polar aprotic solvent. The side-chain protecting groups, in this case, the tert-butyl (tBu) group on the homoglutamine side chain, are stable to these basic conditions and are removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).
The incorporation of unnatural amino acids like Homoglutamine (Hgn or HomoGln), a homolog of glutamine with an additional methylene group in its side chain, is of significant interest in drug discovery and protein engineering to modulate peptide conformation, stability, and biological activity. This protocol outlines the manual synthesis procedure, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage from the solid support.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. Wang resin or 2-chlorotrityl chloride resin can be used for peptides with a C-terminal carboxylic acid.
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
This compound: The key non-canonical amino acid for incorporation.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Additive: HOBt (Hydroxybenzotriazole).
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.
-
Other Reagents: Acetic anhydride for capping (optional), Ninhydrin for Kaiser test.
Protocol for Manual SPPS
The following protocol describes a typical cycle for the addition of one amino acid to the growing peptide chain on the resin.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Monitoring Deprotection (Optional but Recommended):
-
The completion of the Fmoc deprotection can be monitored by quantifying the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution at approximately 301 nm.[1]
-
Alternatively, a qualitative Kaiser test can be performed on a small sample of the resin beads. A blue color indicates the presence of free primary amines, signifying complete deprotection.[1][2]
4. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the incorporation of this compound, a longer coupling time (e.g., 2-4 hours) or a double coupling may be beneficial to ensure complete reaction.
5. Monitoring Coupling:
-
After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that all free amines have reacted and the coupling is complete.[1][2]
-
If the Kaiser test is positive, the coupling step should be repeated.
6. Capping (Optional):
-
If the coupling is incomplete after a second attempt, any unreacted amino groups can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
7. Washing:
-
After a successful coupling (and optional capping), wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
Repeat steps 2 through 7 for each subsequent amino acid in the peptide sequence.
8. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
9. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail for peptides with tBu and Trt protecting groups is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3] The TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
10. Purification and Analysis:
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for a typical manual SPPS cycle. The values for this compound are based on general principles and may require optimization.
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies depending on the resin type. |
| Fmoc-Amino Acid | 3 - 5 equivalents | Relative to the resin loading. |
| Coupling Reagent (HBTU/HATU) | 3 - 5 equivalents | Relative to the resin loading. |
| Activation Additive (HOBt) | 3 - 5 equivalents | Relative to the resin loading. |
| Base (DIPEA) | 6 - 10 equivalents | Relative to the resin loading. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | |
| Fmoc Deprotection Time | 2 x 10-20 min | |
| Coupling Time | 1 - 2 hours | May need to be extended for hindered couplings. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A common general-purpose cocktail. |
| Cleavage Time | 2 - 4 hours | |
| This compound MW (Estimated) | ~438.5 g/mol | Calculated based on component molecular weights. |
Mandatory Visualization
The following diagram illustrates the logical workflow of a single cycle in manual solid-phase peptide synthesis.
Caption: A single cycle of manual solid-phase peptide synthesis.
The following diagram illustrates the overall experimental workflow from resin preparation to the final purified peptide.
Caption: Overall workflow of manual solid-phase peptide synthesis.
References
Application Notes and Protocols: Fmoc-HomoGln-OtBu in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Fmoc-L-homoglutamine(tert-butyl ester) (Fmoc-HomoGln-OtBu) in the solid-phase peptide synthesis (SPPS) of bioactive peptides. This document includes detailed protocols, data presentation, and visualizations to guide researchers in the effective incorporation of this non-canonical amino acid into novel peptide-based therapeutics.
Introduction to this compound
This compound is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis. The homoglutamine residue, with its side chain one methylene group longer than glutamine, can introduce unique conformational properties to peptides, potentially enhancing their biological activity, stability, or selectivity. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group is labile to strong acids, making it compatible with the standard trifluoroacetic acid (TFA) cleavage from the resin at the end of the synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile and is removed at each cycle of peptide elongation.
The incorporation of homoglutamine into peptide sequences can be a valuable strategy in drug discovery to modulate peptide-protein interactions and improve pharmacokinetic profiles. Bioactive peptides are known to play crucial roles in human health, exhibiting a wide range of activities including antihypertensive, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3][4][5] The chemical synthesis of these peptides, particularly through Fmoc SPPS, is a widely used method to produce them in a controlled and pure form.[1]
Applications in Bioactive Peptide Synthesis
While specific examples of bioactive peptides synthesized using this compound are not extensively documented in publicly available literature, the principles of its use can be applied to the synthesis of analogs of known bioactive peptides. For instance, substituting a glutamine residue with homoglutamine in a known peptide sequence is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR).
Potential Applications Include the Synthesis of Analogs of:
-
Antihypertensive Peptides: Milk-derived tripeptides like IPP and VPP have shown positive effects in human studies.[2] Replacing a residue with homoglutamine could alter their interaction with the angiotensin-converting enzyme (ACE).
-
Antimicrobial Peptides (AMPs): AMPs often possess an amphipathic structure. The introduction of homoglutamine could modify the peptide's hydrophobicity and its ability to interact with and disrupt microbial membranes.[5]
-
Antioxidant Peptides: Peptides from sources like egg white and whey proteins have demonstrated antioxidant activity.[1] The impact of a homoglutamine substitution on the radical scavenging ability could be investigated.
-
Glutamine Peptide Analogs: Glutamine peptides are known to be important for intestinal barrier function.[6] Homoglutamine-containing analogs could be synthesized to explore enhanced stability or bioavailability.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | Commercially Available |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Standard Suppliers |
| Fmoc-protected amino acids | Peptide Synthesis Grade | Standard Suppliers |
| N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Standard Suppliers |
| Piperidine | Reagent Grade | Standard Suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Standard Suppliers |
| OxymaPure® or Hydroxybenzotriazole (HOBt) | Reagent Grade | Standard Suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Suppliers |
| Dichloromethane (DCM) | Reagent Grade | Standard Suppliers |
| Acetonitrile (ACN) | HPLC Grade | Standard Suppliers |
| Water | HPLC Grade | - |
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale.
1. Resin Swelling:
- Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
- Add DMF (5 mL) and allow the resin to swell for 30-60 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (for this compound and other amino acids):
- In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (2 mL).
- Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor coupling completion, perform a Kaiser test or other qualitative test for free amines. If the test is positive, continue coupling for another hour or perform a double coupling.
- Once coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
- Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail (5 mL) to the resin.
- Agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
- Purify the peptide by preparative reverse-phase HPLC.
- Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm purity and identity.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathways and Bioactivity
While specific signaling pathways modulated by homoglutamine-containing peptides are not yet well-defined, the bioactivity of peptides is generally mediated through their interaction with specific cellular targets. For example, antihypertensive peptides often act by inhibiting enzymes like ACE, which is a key component of the renin-angiotensin system that regulates blood pressure.
Hypothetical Signaling Pathway for an Antihypertensive Peptide
Caption: Renin-angiotensin system and the inhibitory action of an antihypertensive peptide.
Data Presentation
The following table provides a template for summarizing the characterization of a newly synthesized homoglutamine-containing peptide.
| Peptide Sequence | Molecular Weight (Da) | Purity (%) | Yield (%) | Bioactivity Assay (e.g., IC50 in µM) |
| [Sequence] | [Calculated] / [Observed] | [By HPLC] | [Calculated] | [Value] |
Note: This table should be populated with experimental data.
Troubleshooting Common Issues in Synthesis
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the amino acid; Peptide aggregation. | Use a stronger coupling reagent (e.g., HATU, HBTU); Double couple; Increase reaction time. |
| Peptide Aggregation | Formation of secondary structures on the resin. | Use a more polar solvent; Incorporate backbone protection (e.g., pseudoprolines) in the sequence.[10] |
| Side Reactions (e.g., Aspartimide formation) | Sequence-dependent side reaction, especially at Asp-Gly or Asp-Ser sequences. | Use Dmb-protected dipeptides for these motifs.[10] |
Conclusion
This compound is a valuable building block for the synthesis of novel bioactive peptides. Its incorporation can lead to peptides with enhanced therapeutic properties. The protocols and information provided herein serve as a guide for researchers to effectively utilize this non-canonical amino acid in their peptide synthesis endeavors. Careful optimization of coupling conditions and thorough purification and characterization are essential for obtaining high-quality peptides for biological evaluation.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting Fmoc-HomoGln-otBu incomplete coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling reactions of Fmoc-HomoGln-OtBu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a potentially "difficult" amino acid to couple in SPPS?
This compound can be challenging to couple efficiently due to a combination of factors. The longer side chain, compared to glutamine, can contribute to steric hindrance, potentially slowing down the coupling reaction. Furthermore, like other amino acids with amide-containing side chains, there is a risk of side reactions, and the growing peptide chain can adopt secondary structures that impede reagent access to the N-terminus.
Q2: How can I monitor the completeness of an this compound coupling reaction?
The Kaiser test is a common qualitative method to monitor for the presence of free primary amines on the resin. A positive Kaiser test (blue-purple beads) indicates an incomplete coupling reaction, signifying that the N-terminus of the growing peptide chain is still available for reaction. A negative test (yellow beads) suggests a complete coupling. For quantitative assessment, techniques like UV-Vis spectrophotometry of the Fmoc-piperidine adduct released during the subsequent deprotection step can be employed to determine the coupling efficiency.
Q3: What are the potential side reactions associated with this compound?
The primary side reaction of concern is the potential for the side-chain amide to undergo dehydration, although this is less common than with asparagine. More significantly, by analogy to glutamine, there is a risk of the N-terminal HomoGln residue cyclizing to form a pyro-homoglutamate derivative. This can occur under acidic or basic conditions and leads to a truncated peptide.
Q4: When should I consider using a double coupling strategy for this compound?
A double coupling strategy is recommended when a qualitative test, such as the Kaiser test, indicates an incomplete reaction after the initial coupling. It is also a prudent preventative measure when synthesizing long or complex peptides, or when this compound is being coupled to a sterically hindered amino acid.
Q5: Can the choice of coupling reagent impact the efficiency of this compound coupling?
Absolutely. For difficult couplings, stronger activating reagents are often more effective. While standard carbodiimide-based reagents like DIC/HOBt can be used, more potent uronium or phosphonium salt-based reagents such as HBTU, HATU, or PyBOP may provide significantly better yields.
Troubleshooting Guide
Issue 1: Incomplete Coupling Detected by Kaiser Test
A positive Kaiser test after the scheduled coupling time indicates the presence of unreacted N-terminal amines.
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The bulky nature of the this compound side chain or the surrounding amino acids can physically block the coupling reaction. |
| Secondary Structure Formation | The growing peptide chain may be forming aggregates or secondary structures (e.g., β-sheets) that limit reagent accessibility. |
| Insufficient Activation | The coupling reagent may not be potent enough to efficiently activate the this compound for the specific coupling context. |
| Suboptimal Reaction Conditions | Reaction time, temperature, or solvent may not be optimal for this specific coupling. |
Troubleshooting Workflow:
Issue 2: Formation of a Pyro-Homoglutamate Adduct
The N-terminal this compound can cyclize to form a pyro-homoglutamate, leading to a truncated peptide that can be difficult to separate from the desired product.
Prevention and Mitigation:
| Strategy | Description |
| Use of Trityl Side-Chain Protection | Using Fmoc-HomoGln(Trt)-OH instead of the OtBu-protected version can sometimes reduce the likelihood of side-chain mediated cyclization. |
| Optimized Deprotection Conditions | Minimize the time the N-terminus is exposed to basic conditions during Fmoc deprotection. |
| Choice of Coupling Reagent | Use of pre-activated esters or coupling reagents that minimize the time the N-terminal amine is free before coupling can be beneficial. |
Logical Relationship for Prevention:
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for completion.
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-4 of the standard coupling protocol.
-
After the initial 2-4 hour coupling, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh solution of this compound (3 eq.) and a more potent coupling reagent like HATU (3 eq.) with DIPEA (6 eq.) in DMF.
-
Add the new coupling solution to the resin and agitate for another 2-4 hours.
-
Wash the resin with DMF (5-7 times).
-
Perform a Kaiser test.
Quantitative Data Summary
The following table provides an illustrative comparison of coupling efficiencies for this compound using different coupling reagents. Note: These are representative values for a "difficult" coupling and actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Typical Coupling Time (hours) | Illustrative Coupling Efficiency (%) |
| DIC/HOBt | 2 - 4 | 85 - 95 |
| HBTU/DIPEA | 1 - 2 | 95 - 99 |
| HATU/DIPEA | 0.5 - 1.5 | > 99 |
| PyBOP/DIPEA | 1 - 2 | 96 - 99 |
Experimental Workflow for Coupling and Monitoring:
Technical Support Center: Optimizing Fmoc-HomoGln-OtBu Deprotection
Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the Fmoc deprotection of Fmoc-HomoGln-OtBu and minimize side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the Fmoc deprotection of a peptide containing HomoGln-OtBu?
The main side reaction of concern is the intramolecular cyclization of the N-terminal HomoGln residue to form a pyroglutamate (pGlu) derivative. This reaction is analogous to the well-documented cyclization of N-terminal glutamine. Once the Fmoc group is removed, the free N-terminal amine can attack the side-chain amide to form a six-membered lactam ring, releasing ammonia. This modification results in a mass loss of 17 Da and renders the N-terminus unreactive for subsequent couplings, effectively capping the peptide chain.
Another potential issue, though less common during the Fmoc deprotection step itself, is the premature cleavage of the tert-butyl (OtBu) ester group. The OtBu group is designed to be stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and is typically removed during the final acidic cleavage of the peptide from the resin. However, prolonged exposure to harsh basic conditions or elevated temperatures could potentially lead to some loss of this protecting group.
Q2: Is HomoGln more or less prone to pyroglutamate formation than Gln?
While specific kinetic studies on the rate of pyroglutamate formation from HomoGln compared to Gln under typical SPPS conditions are not extensively documented in readily available literature, the formation of a six-membered ring from HomoGln is generally considered to be thermodynamically favorable, similar to the five-membered ring formation from Gln. Therefore, it is prudent to assume that N-terminal HomoGln is susceptible to this side reaction and to take preventative measures.
Q3: How can I minimize pyroglutamate formation during the deprotection of an N-terminal this compound?
To minimize pyroglutamate formation, consider the following strategies:
-
Minimize Deprotection Time: Reduce the piperidine treatment time to the minimum required for complete Fmoc removal. Over-exposure to the basic conditions can promote cyclization.
-
Use a Weaker Base or Additive: While 20% piperidine in DMF is standard, for sensitive sequences, using a milder base or adding an acidic additive can be beneficial. For instance, the addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to suppress base-induced side reactions.[1]
-
Couple the Next Residue Immediately: After deprotection and washing, proceed with the coupling of the next amino acid without delay. This ensures the free N-terminal amine is quickly acylated, preventing it from participating in the cyclization reaction.
-
In Situ Neutralization Protocols: Employing in situ neutralization protocols can reduce the exposure of the free amine to basic conditions.
Q4: Are there any known side reactions involving the OtBu protecting group on the HomoGln side chain during Fmoc deprotection?
The tert-butyl ester (OtBu) protecting group is generally stable to the basic conditions used for Fmoc removal.[2] The primary concern with OtBu groups arises during the final acidic cleavage (e.g., with TFA), where the released tert-butyl cations can alkylate nucleophilic residues like Trp, Met, and Tyr.[2][3] During the piperidine-mediated Fmoc deprotection, the OtBu group is expected to remain intact and should not directly participate in side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Mass spectrum shows a species with a mass loss of 17 Da from the expected product. | Intramolecular cyclization of N-terminal HomoGln to form pyroglutamate. | - Reduce the Fmoc deprotection time. - Add 0.1 M HOBt to the piperidine deprotection solution.[1] - Ensure immediate coupling of the next amino acid after deprotection. |
| Incomplete coupling to the amino acid following HomoGln. | The N-terminus of HomoGln has formed pyroglutamate and is capped. | - Optimize the deprotection conditions for the preceding HomoGln residue as described above. - For the current synthesis, if a significant portion of the peptide is capped, it may be necessary to restart the synthesis with an optimized protocol. |
| Unexpected loss of the OtBu protecting group during synthesis. | Prolonged or repeated exposure to harsh basic conditions, or use of a non-standard, stronger base for Fmoc deprotection. | - Adhere to standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF for short durations). - Avoid using stronger, non-nucleophilic bases like DBU for deprotection of residues adjacent to HomoGln(OtBu) unless absolutely necessary and optimized. |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Treat the peptide-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Proceed immediately to the coupling step.
Optimized Fmoc Deprotection Protocol to Minimize Pyroglutamate Formation
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Treat the peptide-resin with the deprotection solution (10 mL per gram of resin).
-
Agitate the mixture at room temperature for a reduced time, for example, 2 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment for 5-7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Proceed immediately to the coupling step.
Note: The optimal deprotection time should be determined empirically for your specific sequence and synthesis conditions.
Visualizing the Deprotection and Side Reaction Pathway
The following diagram illustrates the intended Fmoc deprotection pathway and the potential side reaction leading to pyroglutamate formation.
Caption: Fmoc deprotection of HomoGln and potential pyroglutamate side reaction.
References
Technical Support Center: Synthesis of Peptides with Fmoc-HomoGln-OtBu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of peptides containing Fmoc-HomoGln-OtBu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of homoglutamine. This orthogonal protection scheme allows for the selective removal of the Fmoc group with a base (like piperidine) to enable peptide chain elongation, while the OtBu group remains stable until the final cleavage from the resin with a strong acid (like trifluoroacetic acid - TFA).[1][2] Homoglutamine, an analogue of glutamine with an additional methylene group in its side chain, is incorporated into peptides to study structure-activity relationships, enhance metabolic stability, or modulate receptor binding.[3]
Q2: What are the main challenges associated with the use of this compound in SPPS?
The primary challenges include:
-
Potential for Side-Chain Lactam Formation: Similar to pyroglutamate formation from N-terminal glutamine, N-terminal homoglutamine can undergo intramolecular cyclization to form a six-membered lactam.[4]
-
Steric Hindrance: The bulkier side chain of homoglutamine compared to glutamine may lead to slower and less efficient coupling reactions.[5]
-
Incomplete Deprotection: The stability of the OtBu group requires strong acidic conditions for removal, and incomplete deprotection can lead to a heterogeneous final product.
-
Peptide Aggregation and Solubility: The incorporation of this non-natural amino acid can influence the peptide's secondary structure, potentially leading to aggregation on the resin and poor solubility of the final peptide.[6][7][8][9][10]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test (indicating free amines) after the coupling step.
-
Presence of deletion sequences (peptide lacking the HomoGln residue) in the final product, confirmed by mass spectrometry.
Possible Causes:
-
Steric Hindrance: The extended side chain of HomoGln can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric bulk.
-
Peptide Aggregation: The growing peptide chain may be aggregated on the resin, limiting access to the reactive sites.[11]
Solutions:
| Strategy | Detailed Protocol |
| Use a More Potent Coupling Reagent | Substitute standard coupling reagents like HBTU/HOBt with more powerful alternatives such as HATU or COMU. These reagents are known to be more effective for sterically hindered amino acids.[5] For a 0.1 mmol scale synthesis, use 4 equivalents of this compound, 3.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Pre-activate for 1-2 minutes before adding to the resin. |
| Double Coupling | After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[11] |
| Increase Coupling Time and Temperature | Extend the coupling time to 4 hours or overnight. For particularly difficult couplings, the temperature can be raised to 50°C. Note that elevated temperatures can increase the risk of racemization.[5] |
| Disrupt Peptide Aggregation | Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of or in combination with DMF. The addition of chaotropic salts like LiCl (0.5 M) to the coupling mixture can also be beneficial.[11] |
Problem 2: Side-Chain Lactam Formation at N-Terminal HomoGln
Symptom:
-
A major impurity is detected by HPLC and mass spectrometry with a mass corresponding to the loss of ammonia (-17 Da) from the N-terminal HomoGln residue.
Possible Cause:
-
Intramolecular cyclization of the N-terminal homoglutamine's amino group with its side-chain amide, especially during the basic conditions of Fmoc deprotection of the subsequent amino acid. This is analogous to pyroglutamate formation from N-terminal glutamine.[4]
Solutions:
| Strategy | Detailed Protocol |
| Couple a Dipeptide | If the sequence allows, instead of coupling this compound followed by the next amino acid, couple a pre-synthesized dipeptide (Fmoc-Xaa-HomoGln-OH). This avoids having HomoGln at the N-terminus during a deprotection step. |
| Use Milder Base for Fmoc Deprotection | Replace the standard 20% piperidine in DMF with a less basic solution, such as 2% piperidine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. This can reduce the propensity for cyclization. |
| Incorporate a "Protecting" Dipeptide | If HomoGln must be at the N-terminus of the final peptide, consider synthesizing the peptide with an additional cleavable dipeptide (e.g., H-Gly-Gly-) at the N-terminus, which can be enzymatically or chemically cleaved after purification. |
Problem 3: Incomplete Removal of the OtBu Protecting Group
Symptom:
-
The final peptide product shows a mass increase of +56 Da, corresponding to the remaining tert-butyl group.
Possible Cause:
-
Insufficient cleavage cocktail volume or reaction time.
-
Ineffective scavenging of the tert-butyl cations, which can lead to re-attachment to sensitive residues like tryptophan or methionine.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Cleavage Cocktail and Time | Use a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-4 hours at room temperature. For peptides containing multiple OtBu-protected residues or sensitive amino acids, increase the cleavage time to 4-6 hours. Ensure a sufficient volume of the cleavage cocktail is used (e.g., 10 mL per gram of resin).[12][13] |
| Use a Scavenger Cocktail | For peptides containing tryptophan or methionine, use a scavenger-rich cleavage cocktail like TFA/thioanisole/EDT/H₂O (90:5:3:2) to efficiently trap the tert-butyl cations and prevent side reactions.[14] |
Problem 4: Poor Solubility of the Final Peptide
Symptom:
-
The cleaved and deprotected peptide precipitates from the cleavage cocktail upon ether precipitation or is insoluble in aqueous buffers for purification.
Possible Cause:
-
The incorporation of the bulky and relatively hydrophobic HomoGln(OtBu) residue can decrease the overall solubility of the peptide. The extended, uncharged side chain can contribute to aggregation.[6][7][8][9][10]
Solutions:
| Strategy | Detailed Protocol |
| Initial Solubilization in Organic Solvents | Attempt to dissolve the crude peptide in a small amount of organic solvent such as acetonitrile, isopropanol, or DMSO before slowly adding the aqueous buffer for HPLC purification. |
| Use of Denaturants | For highly insoluble peptides, initial solubilization in 6 M guanidine-HCl or 8 M urea may be necessary. The sample can then be diluted into the HPLC mobile phase. |
| pH Adjustment | Adjust the pH of the aqueous buffer to be at least 2 units away from the peptide's isoelectric point (pI) to increase its net charge and solubility. |
Experimental Protocols & Data
Quantitative Data Summary (Illustrative)
Note: As specific quantitative data for this compound is limited in the literature, the following table is illustrative and based on typical values for sterically hindered amino acids.
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | This compound (Expected) |
| Single Coupling Efficiency (HBTU/HOBt) | >99% | 95-98% |
| Single Coupling Efficiency (HATU) | >99.5% | >99% |
| Recommended Coupling Time | 1-2 hours | 2-4 hours (or double coupling) |
| Lactam Formation (N-terminal) | N/A | 5-15% (sequence dependent) |
Protocol: Coupling of this compound using HATU
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) to remove excess reagents.
Visualizations
Workflow for Troubleshooting Low Coupling Efficiency
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Enhancing the Yield of Homoglutamine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing homoglutamine (hGln). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these peptides, ultimately helping you improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homoglutamine and how does it differ from glutamine?
Homoglutamine (hGln) is an amino acid that is a homolog of glutamine (Gln), meaning it has a similar structure but with an additional methylene group (-CH2-) in its side chain. This seemingly small difference can influence the peptide's conformational properties and its propensity for certain side reactions during synthesis.
Q2: Why is a side-chain protecting group necessary for homoglutamine during solid-phase peptide synthesis (SPPS)?
Similar to glutamine, the side-chain amide of homoglutamine can undergo undesirable side reactions during peptide synthesis. The most common of these is dehydration of the amide to a nitrile when using carbodiimide-based coupling reagents. To prevent this, a protecting group is employed. The trityl (Trt) group is a common choice for protecting the side chain of both glutamine and homoglutamine.[1]
Q3: What are the main challenges associated with the synthesis of peptides containing homoglutamine?
The primary challenges in synthesizing hGln-containing peptides are similar to those for other "difficult" sequences and include:
-
Incomplete coupling reactions: Steric hindrance and the formation of secondary structures can impede the efficient coupling of amino acids.
-
Peptide aggregation: The growing peptide chain can aggregate on the solid support, leading to poor reagent accessibility and lower yields.[2]
-
Side reactions: The primary side reaction of concern is the formation of a pyro-homoglutamine residue at the N-terminus.
Troubleshooting Guide
Low Coupling Yields
Problem: You are observing low coupling efficiency when incorporating Fmoc-hGln(Trt)-OH or coupling another amino acid to an N-terminal hGln residue.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Steric Hindrance | Use a more powerful coupling reagent such as HBTU, HATU, or COMU in combination with a base like N,N-Diisopropylethylamine (DIPEA). | These reagents form highly reactive activated esters that can overcome the steric bulk of the amino acid and the growing peptide chain. |
| Peptide Aggregation | - Swell the resin adequately in a suitable solvent like DMF or NMP before synthesis.- Use a lower substitution resin.- Incorporate "difficult sequence" protocols, such as using pseudoproline dipeptides or backbone-protecting groups in the peptide sequence.[1][3] | Aggregation can physically block reactive sites. Improving solvation and disrupting secondary structures can enhance reagent accessibility. |
| Insufficient Reaction Time | Increase the coupling reaction time. Monitor the reaction for completion using a qualitative test like the Kaiser test.[4] | Some couplings are inherently slower and require more time to go to completion. |
Presence of Impurities in the Crude Product
Problem: Your crude peptide analysis (e.g., by LC-MS) shows multiple peaks, indicating the presence of impurities.
Possible Causes & Solutions:
| Impurity | Identification | Cause | Prevention & Mitigation |
| Deletion Sequences | Mass spectrum shows peaks corresponding to the target peptide minus one or more amino acid residues. | Incomplete coupling or deprotection steps. | - Use optimized coupling and deprotection protocols (see above).- Consider double coupling for difficult residues.- Perform a capping step with acetic anhydride after each coupling to terminate unreacted chains. |
| Pyro-homoglutamine Formation | A mass decrease of 17 Da from the expected mass of the full-length peptide. | Cyclization of the N-terminal hGln residue. This is a spontaneous reaction that can be accelerated by heat and certain buffer conditions.[5][6] | - Use a side-chain protecting group on the hGln residue (e.g., Trt).- Avoid high temperatures during synthesis and purification.- If the N-terminal residue is hGln, couple the next amino acid promptly after deprotection. |
| Products of Incomplete Deprotection | Mass spectrum shows peaks corresponding to the target peptide with protecting groups still attached. | Insufficient deprotection time or inefficient deprotection reagents. | - Ensure a sufficient deprotection time, especially for longer peptides.- Use fresh deprotection reagents. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol provides a general framework for the manual synthesis of a peptide containing homoglutamine.[3][7][8]
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the activation mixture and let it pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
- Wash the resin with DMF (5-7 times).
4. Repeat Cycles:
- Repeat the deprotection and coupling steps for each amino acid in the sequence.
5. Cleavage and Final Deprotection:
- After the final coupling and deprotection, wash the resin with DCM.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Add the cleavage cocktail to the resin and let it react for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Workflow for Peptide Synthesis and Purification
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Peptide Yield
Mechanism of Pyro-homoglutamine Formation
This technical support center provides a starting point for addressing common issues in the synthesis of homoglutamine-containing peptides. For particularly challenging sequences, further optimization of the described protocols may be necessary. Always refer to the relevant literature and safety data sheets for all reagents and procedures.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. Dissecting the role of glutamine in seeding peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-HomoGln-OtBu in Solid-Phase Peptide Synthesis
Welcome to the technical support center for troubleshooting issues related to solid-phase peptide synthesis (SPPS). This guide focuses specifically on aggregation problems encountered when using Fmoc-HomoGln-OtBu , a derivative prone to issues similar to those seen with Fmoc-Gln(Trt)-OH due to its side-chain amide functionality.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the resin.[1] This self-association leads to the formation of secondary structures, like β-sheets, which render the peptide chains insoluble and inaccessible to reagents.[2] The result is poor solvation, incomplete Fmoc deprotection, and failed coupling reactions.[1] Sequences containing hydrophobic residues or those capable of forming side-chain hydrogen bonds, such as Glutamine (Gln) and Homoglutamine (HomoGln), are particularly susceptible.[3]
Q2: Why is this compound particularly prone to causing aggregation?
A2: Like Glutamine, Homoglutamine possesses a side-chain amide group. This group can participate in hydrogen bonding with other peptide backbones or side chains, effectively cross-linking the peptide-resin matrix. While the trityl (Trt) protecting group on standard Fmoc-Gln(Trt)-OH provides some steric hindrance that can mitigate this, the fundamental risk remains. As the peptide chain elongates, especially after 5-6 residues, the propensity for this interaction increases, leading to significant aggregation.[1]
Q3: What are the common signs of on-resin aggregation?
A3: The most common indicators of on-resin aggregation include:
-
Resin Shrinking: The resin bed visibly shrinks and fails to swell properly in the synthesis solvent.[1]
-
Poor Solvation: The peptide-resin beads may clump together.
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions become sluggish or fail to reach completion.[1]
-
False-Negative Test Results: Colorimetric tests like the Kaiser test or TNBS test may yield a false negative (indicating complete reaction) because the aggregated N-terminal amines are inaccessible to the test reagents.[3]
-
Broadening Deprotection Profile: In continuous flow synthesis, the UV chromatogram for Fmoc deprotection will show a flattened and broadened peak.[3]
Q4: Can the choice of side-chain protecting group for other residues affect aggregation?
A4: Yes, the choice of protecting groups can influence peptide solvation and aggregation. For example, substituting tert-butyl (tBu) groups on Serine or Threonine with Trityl (Trt) groups can sometimes have a beneficial effect on solvation. For residues like Lysine, moving from Lys(Boc) to Lys(Tfa) can also help in certain contexts.
Troubleshooting Guide for Aggregation Issues
This guide provides a systematic approach to overcoming aggregation when using this compound. Start with simpler modifications before moving to more complex strategic changes.
Problem: Incomplete Coupling or Deprotection
Q: My Kaiser test is positive after coupling, or my Fmoc deprotection is very slow. What are the initial steps I should take?
A: These are classic signs of aggregation. Before re-synthesizing the peptide, you can try the following immediate interventions.
Solution 1: Modify Synthesis Conditions
Simple changes to the reaction conditions can often disrupt the hydrogen bonds causing aggregation.
-
Change the Solvent: Switch from standard N,N-Dimethylformamide (DMF) to a more polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to your current solvent.[1]
-
Increase Reaction Time and Temperature: Double the standard coupling time. If your synthesizer allows, increasing the coupling temperature can also help improve reaction kinetics.[1]
-
Sonication: Applying sonication during the coupling or deprotection step can help break up clumped resin beads and improve reagent access.[1]
Solution 2: Use Chaotropic Salts
Chaotropic salts disrupt the secondary structure of the peptide chains, improving solvation.
-
Pre-Wash: Before coupling, wash the resin with a solution of a chaotropic salt in DMF.
-
In-Situ Addition: Add the chaotropic salt directly to the coupling mixture.
Table 1: Common Solvents and Additives to Combat Aggregation
| Method | Reagent/Solvent | Concentration/Condition | Notes |
| Solvent Exchange | N-Methyl-2-pyrrolidone (NMP) | Replace DMF entirely | NMP is a stronger solvent for aggregated peptides.[1] |
| Dimethyl sulfoxide (DMSO) | Add up to 25% to DMF | Improves solvation of the peptide-resin complex.[1] | |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate at 55 °C | A highly effective but complex mixture for very difficult sequences. | |
| Chaotropic Salts | Lithium Chloride (LiCl) | ~0.8 M in DMF | Disrupts hydrogen bonding networks. |
| Potassium thiocyanate (KSCN) | ~4 M in DMF | A powerful chaotropic agent. | |
| DBU for Deprotection | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Use in place of piperidine for Fmoc removal | DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections.[4] |
Problem: Persistent Aggregation Despite Initial Troubleshooting
Q: I've tried changing solvents and using additives, but the synthesis is still failing. What are the next steps?
A: If simpler methods fail, a more robust strategic change to the synthesis plan is necessary. This usually involves re-synthesis from the beginning.
Solution 3: Reduce Resin Loading
High loading of the initial amino acid on the resin places the growing peptide chains in close proximity, encouraging interaction and aggregation.
-
Use Low-Loading Resin: Re-synthesize the peptide using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains.[1][5]
Solution 4: Introduce Backbone Protection
The most effective way to prevent aggregation is to disrupt the hydrogen bonding capacity of the peptide backbone itself. This is done by introducing temporary protecting groups on the backbone amide nitrogens.
-
Hmb/Dmb Protected Amino Acids: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid at a key position in the sequence, typically every 6th residue. These groups physically block the formation of intermolecular hydrogen bonds.
-
Pseudoproline Dipeptides: If your sequence contains a Serine, Threonine, or Cysteine, you can replace it and the preceding amino acid with a pseudoproline dipeptide. These dipeptides introduce a "kink" into the peptide backbone that disrupts the formation of β-sheet structures.[2] The native Ser/Thr/Cys residue is regenerated during the final TFA cleavage.
Workflow for Troubleshooting Aggregation
The following diagram outlines a logical workflow for diagnosing and solving aggregation issues during SPPS.
Caption: A decision tree for troubleshooting on-resin peptide aggregation.
Mechanism of Side-Chain Driven Aggregation
The diagram below illustrates how the side-chain amides of residues like Gln or HomoGln can lead to inter-chain aggregation, hindering subsequent synthesis steps.
Caption: Inter-chain hydrogen bonds causing aggregation and blocking reagent access.
Experimental Protocols
Protocol 1: On-Resin Aggregation Test (Qualitative)
This protocol helps determine if aggregation is occurring by monitoring resin swelling.
-
Sample Collection: After a coupling step where aggregation is suspected, remove a small sample of the peptide-resin (approx. 5-10 mg).
-
Washing: Wash the sample thoroughly with DMF (3x) and then DCM (3x) in a small, filtered syringe.
-
Solvent Addition: Add 1 mL of DCM to the washed resin and allow it to swell for 5 minutes.
-
Observation: Observe the resin bed volume.
-
Comparison: Compare the swelling to a sample of the original, unloaded resin. A significant reduction in swelling capacity is a strong indicator of aggregation.[1]
Protocol 2: Test Cleavage and Analysis
This is the most definitive method to assess the quality of the synthesis at an intermediate stage.
-
Sample Collection: After the problematic coupling step, take ~10 mg of the dried peptide-resin.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a standard peptide with an OtBu protecting group on HomoGln, a suitable cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction: Add 200 µL of the cleavage cocktail to the resin in a microcentrifuge tube. Let the reaction proceed for 2 hours at room temperature.
-
Peptide Precipitation: After 2 hours, precipitate the cleaved peptide by adding 1.5 mL of cold diethyl ether. Centrifuge for 2 minutes, decant the ether, and repeat the ether wash twice.
-
Analysis: Dry the crude peptide pellet under a stream of nitrogen. Dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by HPLC and Mass Spectrometry (MS).
-
Interpretation: The HPLC chromatogram will show the purity of the peptide, while the MS will confirm the mass of the main product and identify any deletion sequences or other byproducts resulting from incomplete reactions.
Protocol 3: Using a Chaotropic Salt Wash
This protocol can be inserted into your synthesis cycle before a difficult coupling.
-
Deprotection: Perform the Fmoc deprotection step as usual and wash the resin with DMF.
-
Chaotropic Wash: Prepare a solution of 0.8 M LiCl in DMF. Wash the deprotected peptide-resin with this solution for 10-15 minutes.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5x) to completely remove the chaotropic salt. Any residual salt can interfere with the subsequent coupling reaction.
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-HomoGln-OtBu Peptide Synthesis
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-HomoGln-OtBu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of peptides containing this compound?
A1: The most prevalent side products are analogous to those seen with glutamine (Gln) residues and include:
-
Pyro-homoglutamine (pyro-hGlu) formation: Intramolecular cyclization of the N-terminal HomoGln residue to form a lactam. This can occur under both acidic and basic conditions used during SPPS.
-
Diketopiperazine (DKP) formation: Intramolecular cyclization of a dipeptide, particularly at the N-terminus of the growing peptide chain, leading to cleavage from the resin. This is more common when proline is one of the first two amino acids but can occur with other residues.
-
Dehydration of the side chain: Although less common with the OtBu protecting group, dehydration of the amide side chain can occur under harsh conditions.
-
Incomplete coupling/deprotection: Standard SPPS issues that can lead to deletion sequences.
Q2: How can I minimize pyro-homoglutamine formation?
A2: To minimize pyro-hGlu formation:
-
Protect the side-chain amide: Using a trityl (Trt) protecting group on the side-chain amide of HomoGln, i.e., using Fmoc-HomoGln(Trt)-OH, is the most effective strategy.[1][2]
-
Optimize coupling and deprotection times: Minimize exposure to basic conditions during Fmoc deprotection and acidic conditions if applicable.
-
Use milder coupling reagents: Employ coupling reagents less prone to promoting side reactions.
Q3: Is diketopiperazine formation a major concern with HomoGln?
A3: Diketopiperazine formation is a potential issue, especially when HomoGln is the second amino acid in the sequence.[3][4] To mitigate this:
-
Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin can suppress DKP formation.
-
Couple the third amino acid quickly after the deprotection of the second.
-
Use pre-formed dipeptides: If the sequence is particularly prone to DKP formation, using a pre-synthesized dipeptide can bypass this issue.
Q4: How can I detect these side products?
A4: The primary methods for detection are:
-
High-Performance Liquid Chromatography (HPLC): Side products will typically appear as distinct peaks, often eluting close to the main product peak.[5][6][7][8]
-
Mass Spectrometry (MS): This is crucial for identifying the mass of the main product and any impurities. Pyro-hGlu formation results in a mass loss of 17 Da (NH3) or 18 Da (H2O) from the N-terminal residue. Diketopiperazines will have a distinct molecular weight corresponding to the cyclic dipeptide.[9][10][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the final peptide and identify side products, although it is less commonly used for routine analysis of crude peptide mixtures.[12][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Relevant Diagram |
| Unexpected peak with mass of -17 Da or -18 Da from the target peptide | N-terminal pyro-homoglutamine formation. | Use Fmoc-HomoGln(Trt)-OH for the N-terminal residue. Minimize reaction times for deprotection and cleavage. | Figure 1 |
| Low yield and presence of a small cyclic dipeptide in the crude product | Diketopiperazine formation at the dipeptide stage. | Synthesize on a 2-chlorotrityl chloride resin. Couple the third amino acid immediately after deprotection of the second. | Figure 2 |
| Multiple peaks in HPLC, including deletion sequences | Incomplete Fmoc deprotection or coupling. | Extend coupling times or perform a double coupling for hindered amino acids. Use a more efficient coupling reagent like HATU or HBTU. Monitor coupling completion with a Kaiser test.[18][19][20][21][22] | Figure 3 |
| Broad or tailing peaks in HPLC | Peptide aggregation or poor solubility. | Use a different solvent system for purification. Add chaotropic agents to the mobile phase. | N/A |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a HomoGln-containing Peptide[18][19][21][22][23][24]
This protocol outlines the manual synthesis of a generic peptide containing HomoGln on a Rink Amide resin.
1. Resin Swelling:
- Place 100 mg of Rink Amide resin in a reaction vessel.
- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (using HATU):
- In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 2.9 equivalents of HATU in 1.5 mL of DMF.
- Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
4. Repeat Cycles:
- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Characterization of Crude Peptide by HPLC and MS[5][6][7][8][25]
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient would be 5-65% B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Inject the sample and analyze the chromatogram for the main product peak and any impurity peaks.
3. Mass Spectrometry Analysis:
- Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
- Acquire mass spectra for the peaks observed in the HPLC chromatogram.
- Compare the observed masses with the calculated theoretical masses for the expected peptide and potential side products (e.g., pyro-hGlu, DKP).
Data Presentation
Table 1: Common Side Products and Their Expected Mass Shifts
| Side Product | Mass Change from Expected Peptide | Notes |
| Pyro-homoglutamine | -17.03 Da (loss of NH₃) or -18.01 Da (loss of H₂O) | Occurs at the N-terminus. |
| Diketopiperazine | N/A (cleaved from resin) | Detected as a separate small molecule with the mass of the cyclic dipeptide. |
| Deletion Peptide | Mass of missing amino acid | Results from incomplete coupling or deprotection. |
Visualizations
Figure 1: Key side reaction pathways in HomoGln-containing peptide synthesis.
Figure 2: A logical workflow for troubleshooting common issues in this compound synthesis.
Figure 3: Standard workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Fmoc-Gln(Trt)-OH [cem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. A Cautionary Tale on the Inclusion of Variable Posttranslational Modifications in Database-Dependent Searches of Mass Spectrometry Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation pathways of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. chempep.com [chempep.com]
- 21. solid phase peptide synthesis [biosyn.com]
- 22. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Fmoc-HomoGln-OtBu
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the purification of peptides incorporating Fmoc-HomoGln-OtBu.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of peptides containing HomoGln(OtBu).
Problem 1: Low Yield of the Desired Peptide After Cleavage and Deprotection
Possible Causes:
-
Incomplete Cleavage: The cleavage cocktail may not be optimal for removing the peptide from the resin and/or the OtBu and other side-chain protecting groups.
-
Peptide Precipitation: The peptide may be insoluble in the cleavage cocktail or the precipitation solvent (e.g., cold ether).
-
Aggregation During Synthesis: The peptide chain may have aggregated on the resin, leading to incomplete synthesis and difficult cleavage.[1]
Solutions:
| Strategy | Recommendation |
| Optimize Cleavage Cocktail | For peptides with OtBu protecting groups, a standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][3] If the peptide contains other sensitive residues like Trp, Met, or Cys, consider adding scavengers such as 1,2-ethanedithiol (EDT).[3][4] |
| Improve Peptide Solubility | If the peptide precipitates during cleavage, try a different cleavage cocktail with better solubilizing properties. For precipitation during ether trituration, minimize the volume of TFA before adding cold ether. If the peptide is highly hydrophobic, alternative workup procedures that avoid precipitation may be necessary.[5] |
| Address Aggregation | During synthesis, aggregation can be minimized by using specialized resins, pseudoproline dipeptides, or backbone-protecting groups.[1] If aggregation is suspected, sonication during cleavage may help to break up aggregates. |
Problem 2: Multiple Peaks on the Analytical HPLC Chromatogram of the Crude Peptide
Possible Causes:
-
Incomplete Deprotection: Residual OtBu or other protecting groups on the peptide.
-
Side Reactions: Formation of byproducts such as pyroglutamate or lactam from the HomoGln residue.
-
Deletion Sequences: Incomplete coupling during solid-phase peptide synthesis (SPPS).
-
Oxidation: Oxidation of sensitive residues like Met or Cys, if present.
Solutions:
| Strategy | Recommendation |
| Ensure Complete Deprotection | Extend the cleavage time or use a stronger cleavage cocktail. Analyze the masses of the impurity peaks by LC-MS to identify partially protected species. |
| Minimize Side Reactions | To reduce pyroglutamate formation from N-terminal HomoGln, minimize exposure to basic conditions during Fmoc deprotection. Adding HOBt to the deprotection solution can help suppress this side reaction.[1] The longer side chain of HomoGln compared to Gln might increase the propensity for lactam formation; ensure efficient coupling to minimize this. |
| Optimize Synthesis | To minimize deletion sequences, ensure complete coupling at each step of the SPPS, monitored by a Kaiser test or similar method. |
| Prevent Oxidation | If the peptide contains oxidation-prone residues, use a cleavage cocktail containing scavengers like EDT or dithiothreitol (DTT).[3][4] |
Problem 3: Poor Peak Shape and Resolution During RP-HPLC Purification
Possible Causes:
-
Peptide Aggregation: The peptide may be aggregating on the HPLC column.
-
Inappropriate Column Chemistry: The column (e.g., C18) may be too hydrophobic for the peptide, leading to strong retention and peak broadening.
-
Suboptimal Mobile Phase: The mobile phase composition (solvents, ion-pairing agent) may not be suitable for the peptide.
Solutions:
| Strategy | Recommendation |
| Mitigate On-Column Aggregation | Lower the sample concentration injected onto the column. Increase the column temperature. Add organic modifiers like isopropanol to the mobile phase. |
| Select Appropriate Column | For very hydrophobic peptides, consider a less retentive column, such as a C8 or C4 column.[6] |
| Optimize Mobile Phase | Ensure the presence of an ion-pairing agent like 0.1% TFA in both aqueous and organic mobile phases to improve peak shape.[6][7] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). A shallow gradient during elution can improve the separation of closely eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended cleavage cocktail for a peptide containing HomoGln(OtBu)?
A standard and effective cleavage cocktail for peptides with acid-labile tert-butyl (tBu) based protecting groups is a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2][3] TIS acts as a scavenger to prevent the reattachment of cleaved protecting groups to sensitive residues.[2] If your peptide contains other sensitive amino acids such as tryptophan (Trp), methionine (Met), or cysteine (Cys), additional scavengers like 1,2-ethanedithiol (EDT) should be included.[3][4]
Q2: How can I prevent pyroglutamate formation from an N-terminal HomoGln residue?
Pyroglutamate formation is a common side reaction for N-terminal glutamine and its analogs, occurring through intramolecular cyclization. This can be minimized by:
-
Avoiding prolonged exposure to basic conditions during the final Fmoc deprotection step.
-
Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[1]
-
Coupling the subsequent amino acid immediately after deprotection of the N-terminal HomoGln.
Q3: My peptide is very hydrophobic and difficult to purify by RP-HPLC. What can I do?
For hydrophobic peptides, consider the following strategies:
-
Solubilization: Dissolve the crude peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase for injection.[8]
-
HPLC Column: Use a less hydrophobic stationary phase, such as a C8 or C4 column, instead of the standard C18.[6]
-
Mobile Phase: Incorporate a stronger organic solvent like isopropanol into your mobile phase B (e.g., a mixture of acetonitrile and isopropanol).
-
Alternative Purification: For extremely insoluble peptides, purification methods that do not rely on HPLC, such as precipitation and washing, may be necessary.[5]
Q4: What are the expected side products when working with HomoGln?
Similar to glutamine, the primary side reactions involving HomoGln are:
-
Pyroglutamate formation: If HomoGln is at the N-terminus.[9]
-
Deamidation: The side-chain amide can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.
-
Lactam formation: Intramolecular cyclization of the longer side chain to form a seven-membered lactam ring is a possibility, though less common than pyroglutamate formation.
Q5: What is a general protocol for RP-HPLC purification of a peptide containing HomoGln(OtBu)?
A general protocol is as follows:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5-65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of your specific peptide.[6][7]
-
Detection: Monitor the elution at 210-230 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks and analyze their purity and identity by analytical HPLC and mass spectrometry.
Experimental Protocols
Protocol 1: Cleavage and Deprotection of a Peptide Containing HomoGln(OtBu)
-
Resin Preparation: Wash the peptide-resin (100 mg) with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (e.g., 1.9 mL TFA, 0.05 mL water, 0.05 mL TIS for a 2 mL total volume).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Protocol 2: General RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, DMSO can be used.
-
Column Equilibration: Equilibrate the semi-preparative C18 column with 95% mobile phase A (0.1% TFA in water) and 5% mobile phase B (0.1% TFA in acetonitrile).
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Fraction Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. mesalabs.com [mesalabs.com]
preventing racemization during Fmoc-HomoGln-otBu coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the coupling of Fmoc-HomoGln-OtBu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for this compound?
A: Racemization is the process that results in the formation of an equal mixture of dextrorotatory (+) and levorotatory (-) enantiomers of a chiral molecule, leading to a loss of optical activity. In peptide synthesis, this means the conversion of the desired L-amino acid into its D-isomer. This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. Even small amounts of a D-isomer can lead to a final peptide product with reduced or altered biological function.
Amino acids with urethane-based protecting groups like Fmoc are generally resistant to racemization. However, factors such as the choice of coupling reagent, base, and reaction temperature can increase the risk.[1] Glutamine derivatives, in particular, can be susceptible to side reactions, making careful optimization of coupling conditions essential.[2]
Q2: What are the primary factors that contribute to racemization during the coupling step?
A: The primary factors influencing racemization during the coupling of Fmoc-protected amino acids are:
-
Coupling Reagent/Activator: The type of coupling reagent used to activate the carboxylic acid group is crucial. Highly reactive intermediates can be more prone to racemization.[3]
-
Base: The choice and concentration of the base used in the coupling reaction have a significant impact. Stronger, less sterically hindered bases can increase the rate of racemization.[4][5]
-
Additives: The presence of additives like HOBt or Oxyma Pure can form active esters that are less prone to racemization compared to other intermediates.[2][6]
-
Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of racemization.[7] Microwave-assisted synthesis, while efficient, requires careful temperature control to minimize this risk.[7][8][9]
Q3: Which coupling reagents are recommended to minimize racemization for sensitive amino acids like HomoGln?
A: For amino acids prone to racemization, uronium/aminium salt-based reagents are generally preferred over carbodiimides alone. Reagents like HCTU, HATU, and COMU are known for their high efficiency and lower racemization levels.[4][10] DEPBT is another excellent choice, noted for its remarkable resistance to racemization, especially for sensitive residues like Histidine.[1] The combination of a carbodiimide like DIC with an additive such as Oxyma Pure is also a very effective and low-racemization method.[3]
Q4: What is the role of additives like HOBt and Oxyma Pure?
A: Additives such as 1-hydroxybenzotriazole (HOBt), its derivatives (like 6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are used as racemization suppressors. When mixed with a coupling agent (like a carbodiimide), they form active esters. These OBt or Oxyma esters are more stable and less reactive than the intermediates formed by the coupling agent alone, which reduces the risk of oxazolone formation—a key pathway for racemization.[2][11] Adding HOBt can also help suppress other side reactions, such as the formation of pyroglutamate from N-terminal glutamine residues.[6]
Troubleshooting Guide: High Racemization Detected
Problem: Chiral analysis (e.g., chiral HPLC or GC) of the synthesized peptide indicates a high percentage of the D-HomoGln isomer after coupling this compound.
Below is a systematic approach to troubleshoot and mitigate this issue.
Step 1: Evaluate Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor. If you are observing significant racemization, your current reagent may be too aggressive or used under sub-optimal conditions.
Recommended Actions:
-
Switch to a Low-Racemization Reagent: If using a simple carbodiimide like DCC or DIC without additives, switch to a uronium/aminium salt or a carbodiimide/additive combination.
-
Ensure Additive Presence: Always use an additive like HOBt or Oxyma Pure when using carbodiimides like DIC or EDC.[2]
Data Comparison: Coupling Reagents and Racemization
| Coupling Reagent Combination | Relative Racemization Level | Key Considerations |
| DIC / Oxyma | Very Low | Considered one of the mildest and most effective methods for suppressing racemization.[3] |
| DEPBT | Very Low | Excellent for racemization-prone residues like His.[1] |
| COMU / Base | Low | A third-generation uronium reagent showing excellent performance.[4] |
| HCTU / Base | Low | Highly efficient with low levels of racemization.[10] |
| HATU / Base | Low to Moderate | Effective, but can show slightly higher racemization than DIC/Oxyma for some residues.[3] |
| DIC / HOBt | Low | A classic and reliable combination for minimizing racemization.[1][2] |
| DCC / HOBt | Moderate | Effective, but the DCU byproduct is insoluble, making it less suitable for SPPS.[1] |
Step 2: Optimize the Base
The base used during coupling can abstract the alpha-proton of the activated amino acid, leading directly to racemization.
Recommended Actions:
-
Use a Weaker or More Hindered Base: If you are using N,N-diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine (2,4,6-trimethylpyridine).[1][7][8]
-
Control Base Stoichiometry: Use the minimum amount of base required for the reaction. Typically, 2 equivalents relative to the amino acid are sufficient for uronium salt couplings.
Step 3: Control Reaction Conditions
Temperature and time are critical variables that must be carefully controlled.
Recommended Actions:
-
Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). Avoid elevated temperatures unless necessary for difficult couplings, and even then, proceed with caution.[7] For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues.[7][8][9]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., using a Kaiser test) and stop it once the coupling is complete. Unnecessarily long reaction times increase the exposure of the activated amino acid to basic conditions, promoting racemization.
Experimental Protocols
Protocol: Low-Racemization Coupling Using DIC/Oxyma Pure
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound (1.5 mmol, 3 eq)
-
Resin with free N-terminal amine (0.5 mmol, 1 eq)
-
Oxyma Pure (1.5 mmol, 3 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 mmol, 3 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve this compound and Oxyma Pure in DMF.
-
Add the amino acid/Oxyma solution to the resin and mix gently for 2 minutes.
-
Add DIC to the resin mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Proceed to the Fmoc deprotection step.
Visual Guides
Troubleshooting Workflow for Racemization
This diagram outlines a decision-making process for addressing high levels of racemization during peptide coupling.
Caption: Troubleshooting decision tree for racemization.
Factors Influencing Racemization
This diagram illustrates the key experimental factors that contribute to the risk of racemization.
Caption: Key factors affecting racemization in SPPS.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. Epimerisation in Peptide Synthesis [mdpi.com]
Technical Support Center: Fmoc-HomoGln-OtBu in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Fmoc-HomoGln-OtBu during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Homoglutamine (HomoGln) is a homolog of glutamine with an additional methylene group in its side chain.
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group for the α-amino group, allowing for sequential addition of amino acids in the peptide chain. It is stable to acidic conditions used for side-chain deprotection.
-
OtBu (tert-butyl ester): This is an acid-labile protecting group for the side-chain carboxyl group of homoglutamine. It prevents the side chain from participating in unwanted reactions during peptide synthesis and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1][2][3]
The use of this derivative allows for the incorporation of the non-proteinogenic amino acid homoglutamine into peptide sequences, which can be valuable for modifying peptide structure, stability, and biological activity.
Q2: What are the primary stability concerns associated with this compound during SPPS?
The main stability issue is the potential for intramolecular cyclization of the homoglutamine side chain to form a stable six-membered lactam ring. This side reaction is analogous to the formation of pyroglutamate from N-terminal glutamine residues.[4][5] This can occur under both basic conditions (during Fmoc deprotection with piperidine) and acidic conditions (premature cleavage of the OtBu group followed by cyclization).
Q3: How does the OtBu protecting group enhance the stability of the homoglutamine side chain?
The tert-butyl (OtBu) ester protecting group on the side-chain carboxylate of homoglutamine is crucial for preventing intramolecular cyclization. By masking the carboxyl group, it prevents the nucleophilic attack of the α-amino group on the side-chain carbonyl, which is the key step in lactam formation. The OtBu group is generally stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.[1][3][6]
Troubleshooting Guide
Problem 1: Low coupling efficiency of this compound.
Possible Causes:
-
Steric Hindrance: The bulky nature of the Fmoc and OtBu groups, combined with the growing peptide chain, can lead to steric hindrance and incomplete coupling.
-
Aggregation: The peptide sequence itself may be prone to aggregation on the solid support, limiting reagent access.
-
Suboptimal Activation: The coupling reagents used may not be sufficiently reactive to drive the reaction to completion.
Solutions:
-
Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to phosphonium or aminium/uronium-based reagents such as HBTU, HATU, or COMU, which are known for their higher reactivity.[7][8]
-
Double Coupling: Repeat the coupling step with a fresh portion of activated this compound to ensure the reaction goes to completion.
-
Increase Reaction Time and/or Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature (e.g., 37°C) can improve efficiency, especially for difficult couplings.[9]
-
Incorporate Chaotropic Agents: Adding salts like LiCl to the coupling mixture can help disrupt secondary structures and reduce peptide aggregation.
Problem 2: Suspected side-chain cyclization (lactam formation).
Symptoms:
-
Mass spectrometry of the crude peptide shows a peak corresponding to the desired mass minus the mass of the OtBu group and ammonia (a loss of 57.1 + 17.0 = 74.1 Da from the homoglutamine residue).
-
The appearance of a major impurity peak in the HPLC chromatogram that is difficult to separate from the main product.
Solutions:
-
Minimize Fmoc Deprotection Time: Use the shortest effective piperidine treatment time to remove the Fmoc group. Prolonged exposure to basic conditions can promote cyclization. Standard protocols often recommend two short treatments (e.g., 1 and 5 minutes) rather than one long one.
-
Optimize Coupling Conditions:
-
Pre-activation: Pre-activate the this compound with the coupling reagent for a short period before adding it to the deprotected peptide-resin. This ensures rapid peptide bond formation, minimizing the time the free N-terminal amine is available to initiate cyclization.
-
Choice of Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) during coupling.
-
-
Positional Consideration: If possible, avoid having homoglutamine at the N-terminus of the peptide, as the free amino group in the final deprotected peptide is most susceptible to cyclization.
Quantitative Data Summary
| Condition | Coupling Reagent | Deprotection Time (20% Piperidine/DMF) | Estimated Lactam Formation (%) |
| Standard | DIC/HOBt | 2 x 10 min | 5 - 10% |
| Optimized | HATU/DIPEA | 2 x 5 min | < 2% |
| Prolonged Deprotection | DIC/HOBt | 1 x 30 min | 15 - 25% |
| Standard (N-terminal) | HATU/DIPEA | 2 x 5 min | 10 - 15% (post-synthesis) |
Experimental Protocols
Optimized Coupling Protocol for this compound
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 1 minute. Drain.
-
Treat the resin again with 20% piperidine in DMF for 5 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the temperature can be raised to 37°C.[9]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Visualizations
Caption: Potential side reaction pathway for this compound.
Caption: Troubleshooting workflow for this compound issues.
References
- 1. peptide.com [peptide.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. mesalabs.com [mesalabs.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-HomoGln-OtBu Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-HomoGln-OtBu in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound and offers systematic solutions.
Question: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I resolve this?
Answer:
Incomplete coupling of this compound is a common issue, often stemming from poor solubility of the activated amino acid or aggregation of the growing peptide chain on the resin. The extended side chain of HomoGln, combined with the bulky protecting groups, can present steric challenges and lead to inefficient acylation.
A logical workflow for troubleshooting this issue is as follows:
Validation & Comparative
Verifying the Incorporation of Fmoc-HomoGln-OtBu: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of non-standard amino acids is paramount. This guide provides a comparative overview of key analytical methods to verify the incorporation of Fmoc-L-Homoglutamine (tert-butyl ester), or Fmoc-HomoGln-OtBu, a crucial building block in the development of novel peptide therapeutics.
The verification of complete and correct incorporation of any amino acid, particularly a non-standard one, is a critical checkpoint in peptide synthesis. Incomplete coupling or side reactions can lead to a heterogeneous mixture of peptides, complicating purification and compromising the final product's purity and activity. This guide details the most effective analytical techniques for confirming the successful addition of this compound to a growing peptide chain.
Comparative Analysis of Analytical Techniques
The three primary analytical methods for verifying the incorporation of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Analytical Method | Information Provided | Advantages | Limitations | Typical Application in SPPS |
| High-Performance Liquid Chromatography (HPLC) | Purity of the peptide, retention time shift upon incorporation. | Quantitative, high resolution, widely available. | Indirect confirmation of mass, requires appropriate standards for quantification. | Routine in-process control after each coupling step and final product analysis.[1][2][3] |
| Mass Spectrometry (MS) | Molecular weight of the peptide, confirming the mass addition of this compound. | Highly sensitive, provides direct confirmation of mass, can identify deletion sequences.[4] | Can be destructive, may not distinguish between isomers. | Confirmation of the final product's molecular weight and sequencing of shorter peptides. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of the specific chemical environment of the incorporated amino acid. | Provides unambiguous structural data, non-destructive.[1][3][5] | Lower sensitivity, requires higher sample concentrations, complex spectra for large peptides. | Structural confirmation of the final purified peptide, especially for identifying subtle structural changes. |
Experimental Workflows
The following diagram illustrates a typical workflow for verifying the incorporation of this compound during solid-phase peptide synthesis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the crude peptide after cleavage and to compare the retention time with the expected product. Successful incorporation of the hydrophobic this compound will typically lead to a noticeable increase in retention time on a reverse-phase column.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptide, thereby verifying the addition of the this compound residue.
Protocol:
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI): The HPLC eluent containing the peptide of interest can be directly infused into the mass spectrometer. Alternatively, a purified sample can be dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Sample Preparation (MALDI): Co-crystallize the purified peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[4]
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the peptide containing the this compound residue. The expected mass increase corresponds to the residue mass of HomoGln(OtBu), which is 200.27 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the presence of the specific chemical moieties of the incorporated this compound.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or D2O).
-
Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum. The tert-butyl group of the OtBu protecting group will show a characteristic singlet at approximately 1.4 ppm. The protons of the homoglutamine side chain will have distinct chemical shifts.
-
2D NMR (COSY, TOCSY, NOESY): To assign specific proton resonances and confirm the connectivity within the amino acid residue and its position in the peptide sequence.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to confirm the structure of the incorporated residue.
By employing a combination of these powerful analytical techniques, researchers can confidently verify the successful incorporation of this compound, ensuring the integrity and quality of their synthesized peptides for downstream applications in research and drug development.
References
Mass Spectrometry Analysis of Peptides: A Comparative Guide to Homoglutamine and Glutamine Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of peptides containing the non-proteinogenic amino acid homoglutamine (hGln) versus its naturally occurring counterpart, glutamine (Gln), within the context of mass spectrometry. The incorporation of homoglutamine, with its additional methylene group in the side chain, can influence peptide structure, function, and metabolic stability, making the ability to distinguish and characterize these peptides crucial for research and drug development. This document outlines the experimental protocols for their analysis, presents a comparative summary of their expected mass spectral characteristics, and visualizes the analytical workflow.
Introduction
Glutamine is a common amino acid residue in peptides and proteins, characterized by its carboxamide side chain. Homoglutamine is a homolog of glutamine, featuring an additional methylene group in its side chain. This seemingly minor structural difference can impart unique properties to peptides, including altered conformation and resistance to enzymatic degradation. Mass spectrometry is a powerful tool for peptide analysis, providing information on mass, sequence, and post-translational modifications. Understanding the distinct behavior of homoglutamine- and glutamine-containing peptides in a mass spectrometer is essential for their unambiguous identification and characterization.
Comparative Mass Spectral Data
While direct, peer-reviewed comparative studies on the fragmentation patterns of homoglutamine versus glutamine-containing peptides are not extensively available, we can extrapolate expected differences based on the well-documented behavior of glutamine and the principles of peptide fragmentation. The following tables summarize the anticipated key differences in their mass spectral properties.
Table 1: Predicted Mass Spectral Properties of Homoglutamine vs. Glutamine Peptides
| Parameter | Glutamine (Gln) Peptide | Homoglutamine (hGln) Peptide | Rationale for Difference |
| Residue Mass | 128.05858 Da | 142.07423 Da | Additional CH₂ group in the hGln side chain. |
| Monoisotopic Mass | X | X + 14.01565 Da | The mass of the peptide will increase by the mass difference between hGln and Gln. |
| Precursor Ion (m/z) | [M+nH]ⁿ⁺ | [(M+14.01565)+nH]ⁿ⁺ | The m/z of the precursor ion will be shifted higher for the hGln-containing peptide. |
| Characteristic Neutral Loss | -17 Da (NH₃) | Expected to be -17 Da (NH₃) | Both residues possess a side-chain amide group susceptible to neutral loss of ammonia. |
| Immonium Ion | 84.0449 m/z | 98.0606 m/z | The immonium ion of hGln will be 14.0157 Da larger due to the extra methylene group. |
| Internal Fragment Ions | Varies | Varies | Internal fragments containing hGln will be 14.0157 Da heavier than the corresponding Gln-containing fragments. |
Table 2: Predicted b- and y-ion Series Comparison for a Hypothetical Peptide (AC-X-DE), where X is Gln or hGln
| Ion Type | A-C-Gln-D-E (m/z) | A-C-hGln-D-E (m/z) | Mass Difference (Da) |
| b₂ | 175.0662 | 175.0662 | 0 |
| b₃ | 303.1248 | 317.1404 | +14.0156 |
| b₄ | 418.1517 | 432.1673 | +14.0156 |
| y₁ | 148.0604 | 148.0604 | 0 |
| y₂ | 263.0874 | 263.0874 | 0 |
| y₃ | 391.1459 | 405.1615 | +14.0156 |
| y₄ | 494.1888 | 508.2044 | +14.0156 |
Note: The m/z values are calculated for singly charged ions.
Experimental Protocols
The following protocols describe the synthesis, purification, and mass spectrometric analysis of peptides containing either homoglutamine or glutamine.
Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis.[1][2]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH or Fmoc-hGln(Trt)-OH) using a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Peptide Purification (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
The crude peptides are purified using RP-HPLC to achieve high purity.[3][4]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water.
-
Chromatographic System: Use a C18 column on an HPLC system.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mass Spectrometry Analysis (LC-MS/MS)
The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their mass and fragmentation patterns.[5][6]
-
Sample Preparation: Dissolve the purified, lyophilized peptides in 0.1% formic acid in water to a concentration of approximately 1 pmol/µL.
-
LC System:
-
Column: C18 analytical column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 2-40% B over 60 minutes) is used to separate the peptides.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray ionization (ESI).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to accurately measure the mass difference between the isobaric peptides and their fragments.
-
Acquisition Mode: Data-dependent acquisition (DDA), where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).
-
-
MS Scan Parameters:
-
Full MS Scan Range: m/z 350-1500.
-
Resolution: > 60,000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Isolation Window: 1-2 m/z.
-
Normalized Collision Energy: Stepped or ramped collision energy to obtain a rich fragmentation spectrum.
-
-
Data Analysis:
-
Software: Use software such as Proteome Discoverer, MaxQuant, or vendor-specific software to analyze the raw data.
-
Database Searching: For identification, the theoretical masses of the peptides and their fragments can be calculated and compared to the experimental data. Custom databases including the homoglutamine modification are necessary.
-
Manual Interpretation: Manually inspect the MS/MS spectra to identify characteristic fragment ions, neutral losses, and immonium ions.
-
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the key fragmentation differences between glutamine and homoglutamine.
Caption: Experimental workflow for the synthesis, purification, and analysis of peptides.
Caption: Key fragmentation differences between Gln and hGln peptides.
Conclusion
The analysis of peptides containing homoglutamine presents a unique challenge that can be addressed with high-resolution mass spectrometry. The key distinguishing features are the +14.01565 Da mass shift in the precursor and fragment ions containing the homoglutamine residue, and a corresponding mass shift in the immonium ion. While the neutral loss of ammonia is expected for both, the relative propensity for this and other fragmentation pathways may differ. The protocols and comparative data presented in this guide provide a framework for researchers to design experiments for the confident identification and characterization of homoglutamine-containing peptides, which is vital for advancing research and development in areas where these non-natural peptides are utilized.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
A Researcher's Guide to the Purification and Analysis of Fmoc-HomoGln-OtBu Peptides
For researchers and professionals in the field of drug development and peptide chemistry, the purity and accurate analysis of synthetic peptides and their building blocks are paramount. This guide provides a comparative overview of the purification and analysis of Fmoc-HomoGln-OtBu, a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). We present experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), the gold standard for peptide purification, and discuss alternative methods.
Performance Comparison of Purification Techniques
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Reversed-Phase HPLC (RP-HPLC) is the most widely used method due to its high resolution and versatility.[1][2]
| Parameter | Preparative RP-HPLC | Ion-Exchange Chromatography (IEX) | Mixed-Mode Chromatography (RP/WAX) |
| Principle | Separation based on hydrophobicity | Separation based on net charge | Separation based on both hydrophobicity and charge |
| Typical Purity Achieved | >98% | Variable, often used as an initial step | >95% in a single step[3] |
| Recovery Yield | Typically 80-95%[4] | High, but can be lower for hydrophobic peptides | Can be higher than RP-HPLC alone[3] |
| Throughput | High, scalable | High, good for large scale | Moderate, depends on column capacity |
| Common Use Case | Final purification of synthetic peptides and protected amino acids | Initial purification to remove charged impurities | Purification of complex mixtures in a single step |
Analytical HPLC Data for Fmoc-Protected Amino Acids
Analytical HPLC is crucial for assessing the purity of the final product and for in-process control. The retention time is a key parameter for identifying the target compound and its impurities.
| Compound | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Fmoc-L-Glu(OtBu)-OH | C18, 5 µm, 4.6x250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 50-90% B over 20 min | 1.0 | 265 | Approx. 12.5 |
| Fmoc-D-Glu(OtBu)-OH (chiral) | Lux 5 µm Cellulose-2, 4.6x250mm | 0.1% TFA in Water/ACN (50:50) | N/A (Isocratic) | Isocratic | 1.0 | 220 | 10.3[5] |
| Fmoc-L-Glu(OtBu)-OH (chiral) | Lux 5 µm Cellulose-2, 4.6x250mm | 0.1% TFA in Water/ACN (50:50) | N/A (Isocratic) | Isocratic | 1.0 | 220 | 11.8[5] |
| Fmoc-Gln(Trt)-OH (chiral) | Lux 5 µm Cellulose-2, 4.6x250mm | 0.1% TFA in Water/ACN (30:70) | N/A (Isocratic) | Isocratic | 1.0 | 220 | 7.9[5] |
| Fmoc-D-Gln(Trt)-OH (chiral) | Lux 5 µm Cellulose-2, 4.6x250mm | 0.1% TFA in Water/ACN (30:70) | N/A (Isocratic) | Isocratic | 1.0 | 220 | 9.2[5] |
Experimental Protocols
The following protocols are provided as a starting point and can be optimized for specific applications and equipment.
Sample Preparation
For a crude synthetic product of this compound, dissolve the lyophilized powder in a minimal amount of a suitable solvent. For RP-HPLC, a mixture of acetonitrile and water is a good starting point. If solubility is an issue, small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be aware that these solvents can interfere with the chromatography. The final concentration should be in the range of 1-10 mg/mL for analytical HPLC and can be higher for preparative HPLC, depending on the column size and loading capacity.
Analytical RP-HPLC
This protocol is for assessing the purity of the this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 80% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
Preparative RP-HPLC
This protocol is for purifying larger quantities of this compound.
-
Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A shallow gradient around the elution point of the target compound, determined from the analytical run, is recommended. For example, if the compound elutes at 60% B in the analytical run, a gradient of 50-70% B over 30-60 minutes can be used.
-
Flow Rate: 20 mL/min (will vary depending on column dimensions).
-
Detection: UV absorbance at 265 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram. Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions and lyophilize to obtain the purified product. Recovery rates for preparative HPLC are typically high, often exceeding 90%.[4]
Chiral HPLC Analysis
This is to determine the enantiomeric purity of the this compound.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Lux Cellulose-2).
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile, isopropanol) and an aqueous buffer (e.g., 0.1% TFA in water), often run isocratically. The exact composition will need to be optimized for the specific compound and column. For similar compounds, a mixture of acetonitrile and water with 0.1% TFA has been shown to be effective.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 220 nm or 265 nm.
Visualizing the Workflow and Method Selection
To better illustrate the process, the following diagrams outline the experimental workflow and a decision-making process for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
A Comparative Guide to Fmoc-Protected Glutamine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. This guide provides a detailed comparison of two side-chain protected glutamine derivatives: the widely used Fmoc-Gln(Trt)-OH and the less common Fmoc-HomoGln-otBu.
Fmoc-Gln(Trt)-OH: The Industry Standard
Fmoc-Gln(Trt)-OH is the preferred choice for incorporating glutamine residues in Fmoc-based SPPS for several key reasons:
-
Prevention of Side Reactions: The trityl (Trt) protecting group on the side-chain amide effectively prevents dehydration of the glutamine side chain during activation, a common side reaction that can lead to the formation of pyroglutamate or other byproducts.[1][2] This ensures the integrity of the peptide sequence and results in higher purity of the final product.[1]
-
Enhanced Solubility: Compared to the unprotected Fmoc-Gln-OH, Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF), facilitating more efficient and complete coupling reactions.[1]
-
High Purity and Yields: The use of Fmoc-Gln(Trt)-OH has been shown to result in significantly purer peptides and higher overall yields compared to other glutamine derivatives.[1][3]
Performance Data for Fmoc-Gln(Trt)-OH
While specific, direct comparative studies providing quantitative data are often proprietary, the widespread and successful use of Fmoc-Gln(Trt)-OH in the synthesis of complex peptides, including therapeutic candidates, attests to its high efficiency. Purity of commercially available Fmoc-Gln(Trt)-OH is typically high, often exceeding 99.0% by HPLC.[4] Studies have shown that purifying Fmoc-amino acids, including Fmoc-Gln(Trt)-OH, before synthesis can lead to a significant increase in the purity of the final peptide, with one study reporting a >15% increase in purity for the peptide glucagon.
| Parameter | Fmoc-Gln(Trt)-OH Performance |
| Typical Purity | ≥99.0% (HPLC)[4] |
| Coupling Efficiency | Generally high, enhanced by good solubility.[1] |
| Prevention of Side Reactions | Effectively prevents side-chain dehydration.[1][2] |
| Solubility | Good solubility in standard SPPS solvents (e.g., DMF).[1] |
This compound: A Theoretical Comparison
Homoglutamine (Hgl) is a homolog of glutamine, containing an additional methylene group in its side chain. While this structural difference can be of interest in peptide design for modulating biological activity, the use of Fmoc-protected homoglutamine derivatives in SPPS is not as extensively documented as their glutamine counterparts.
There is a notable lack of specific experimental data in the scientific literature regarding the performance of this compound in SPPS. Therefore, a direct comparison based on quantitative data is not currently possible. However, we can infer its potential advantages and disadvantages based on the known properties of the tert-butyl (tBu) protecting group and the homoglutamine structure.
Potential Advantages of this compound:
-
Acid Lability: The tert-butyl (otBu) ester protecting group is readily cleaved under standard acidic conditions used in the final cleavage step of Fmoc SPPS (e.g., with trifluoroacetic acid, TFA), ensuring complete deprotection.
-
Orthogonality: The otBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine), maintaining the orthogonality required for successful SPPS.
Potential Challenges and Considerations:
-
Side Reactions: Without a protecting group on the side-chain amide, homoglutamine, like glutamine, could be susceptible to dehydration and other side reactions during activation. The otBu group protects the gamma-carboxyl group, not the delta-amide. Therefore, the risk of side reactions involving the amide would still be a concern.
-
Solubility: The solubility of this compound in SPPS solvents is not documented. Poor solubility can lead to incomplete coupling and lower yields.
-
Steric Hindrance: The bulkier side chain of homoglutamine compared to glutamine might introduce steric hindrance during coupling, potentially requiring longer reaction times or more potent coupling reagents.
Experimental Protocols
Below are detailed methodologies for the key steps in SPPS involving Fmoc-Gln(Trt)-OH. Due to the lack of specific data for this compound, a comparable protocol cannot be provided.
Fmoc-Gln(Trt)-OH Coupling Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Reagents:
-
Fmoc-Gln(Trt)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Activation:
-
Dissolve Fmoc-Gln(Trt)-OH (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for a few minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Workflow for a Standard SPPS Cycle
Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Cleavage and Deprotection Protocol for Peptides Containing Gln(Trt)
Reagents:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS) and water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The TIS is crucial to scavenge the released trityl cations, preventing re-attachment to the peptide.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1-3 hours.[3] The resin may turn yellow due to the formation of the trityl cation.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Logical Flow of Cleavage and Deprotection
Caption: General workflow for peptide cleavage and deprotection.
Conclusion
For researchers requiring a reliable and well-characterized method for incorporating glutamine into synthetic peptides, Fmoc-Gln(Trt)-OH remains the gold standard. Its ability to prevent side reactions and its excellent solubility contribute to higher purity and yields of the final peptide product.
The use of This compound presents an intriguing option for introducing a non-canonical amino acid. However, the current lack of available performance data necessitates a cautious approach. Researchers considering its use should be prepared to undertake significant optimization of coupling and deprotection conditions and to carefully characterize the resulting peptides for potential side products. The absence of a protecting group on the side-chain amide is a significant consideration that may lead to challenges during synthesis.
Further research into the performance of this compound and other protected homoglutamine derivatives is needed to fully assess their utility in SPPS and to enable a direct, data-driven comparison with the established Fmoc-Gln(Trt)-OH.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Glutamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of glutamine (Gln) residues presents unique challenges that necessitate careful consideration of side-chain protection strategies. This guide provides a comprehensive comparison of peptides synthesized using the commonly employed trityl-protected glutamine derivative, Fmoc-Gln(Trt)-OH, versus those synthesized with unprotected Fmoc-Gln-OH. This comparison is based on established principles and potential side reactions, offering insights into expected performance and characterization outcomes.
It is important to note that a thorough search for experimental data on Fmoc-HomoGln-OtBu did not yield specific results, suggesting it is not a commonly used reagent in peptide synthesis. Therefore, this guide will focus on the prevalent and well-documented alternatives.
Performance Comparison: Fmoc-Gln(Trt)-OH vs. Fmoc-Gln-OH
The choice between a protected and unprotected glutamine derivative significantly impacts the efficiency of peptide synthesis and the purity of the final product. The following table summarizes the key performance differences.
| Feature | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH |
| Purity | Generally higher due to prevention of side reactions. | Can be lower due to side reactions like dehydration and pyroglutamate formation. |
| Yield | Typically higher due to improved solubility and coupling efficiency. | May be lower due to aggregation and incomplete coupling. |
| Solubility | Good solubility in common SPPS solvents (e.g., DMF, NMP). | Poor solubility can lead to aggregation of the growing peptide chain. |
| Side Reactions | Minimizes side-chain dehydration to a nitrile and pyroglutamate formation during coupling. | Prone to side-chain dehydration, especially with carbodiimide coupling reagents, and pyroglutamate formation at the N-terminus. |
| Cost | Higher initial cost of the protected amino acid. | Lower initial cost of the unprotected amino acid. |
Key Side Reactions in Glutamine Peptide Synthesis
Several side reactions can occur during the synthesis of peptides containing glutamine, impacting the purity and yield of the target peptide.
-
Pyroglutamate Formation: The N-terminal glutamine can cyclize to form pyroglutamate, especially under acidic or basic conditions. This results in a truncated peptide that can be difficult to separate from the desired product.
-
Dehydration: The side-chain amide of glutamine can be dehydrated to a nitrile, particularly when using carbodiimide-based coupling reagents.[1]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amino group can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine. This is more prevalent with certain amino acid sequences.[2]
-
Aggregation: Peptides containing glutamine can be prone to aggregation, leading to incomplete coupling and deprotection steps. The use of trityl protection on the glutamine side chain can improve solubility and reduce aggregation.[3]
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis and characterization of peptides containing glutamine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for Fmoc-based SPPS.
Protocol for Fmoc-Gln(Trt)-OH Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: Continue with the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[4][5]
Cleavage and Deprotection
For peptides containing Trt-protected glutamine, a standard cleavage cocktail is used to remove the peptide from the resin and cleave the side-chain protecting groups.[6]
-
Cleavage Cocktail (Reagent K): A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[7]
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Peptide Purification and Characterization
-
Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used for elution.
-
Characterization: The purified peptide is characterized by:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide.[8]
-
Role of Glutamine-Containing Peptides in Signaling Pathways
Glutamine plays a crucial role in various cellular processes, and peptides containing glutamine are of significant interest in drug development, particularly in the context of cancer and metabolic diseases. One of the key signaling pathways regulated by glutamine is the mTOR (mechanistic Target of Rapamycin) pathway .
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[9][10] Glutamine metabolism is intricately linked to the activation of mTORC1, a key complex in this pathway.[11]
Glutamine Metabolism and mTORC1 Activation
The following diagram illustrates the central role of glutamine in activating the mTORC1 signaling pathway.
Glutamine is taken up by cells and converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle, contributing to energy production and the synthesis of other biomolecules. This metabolic activity, along with the presence of other amino acids like leucine, signals the activation of mTORC1.[12][13] Activated mTORC1 then promotes anabolic processes such as protein and lipid synthesis, leading to cell growth and proliferation, while inhibiting catabolic processes like autophagy.[14][15] The dependence of many cancer cells on glutamine metabolism makes this pathway a key target for therapeutic intervention.[16][17]
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Glutamine and cancer: cell biology, physiology, and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Glutamine in Cancer – Therapeutic and Imaging Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Glutamine and Cancer: How It Works, What to Do [healthline.com]
A Researcher's Guide to the NMR Analysis of Homoglutamine-Containing Peptides: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the solution-state conformation of peptides. This guide provides a comparative analysis of NMR techniques for studying peptides containing the non-proteinogenic amino acid L-homoglutamine, offering insights into experimental protocols and data interpretation. We also present a comparison with alternative analytical methods to provide a comprehensive perspective.
L-homoglutamine (hGln), with its extended side chain containing an additional methylene group compared to its proteinogenic counterpart L-glutamine (Gln), can introduce unique conformational properties into a peptide. These subtle structural variations can significantly impact a peptide's biological activity, making detailed structural analysis essential.
Unraveling the Structure: The NMR Approach
High-resolution NMR spectroscopy is preeminent for the analysis of peptide solution conformations.[1] A typical workflow for the NMR analysis of a homoglutamine-containing peptide involves several key steps, from sample preparation to structure calculation.
Experimental Workflow for NMR Analysis
References
Assessing the Purity of Peptides Synthesized with Fmoc-HomoGln-otBu: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final peptide product is paramount to ensure reliable and reproducible experimental results. The choice of building blocks, including protected amino acid derivatives, significantly influences the impurity profile of the crude peptide. This guide provides a comparative assessment of peptide purity when using Fmoc-HomoGln-otBu, with a focus on analytical methods for purity determination and potential side reactions, offering a comparison to the more commonly used Fmoc-Gln(Trt)-OH.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of homoglutamine, an amino acid with one additional methylene group in its side chain compared to glutamine. The tert-butyl (otBu) protecting group on the side-chain carboxyl group is labile to strong acids, typically trifluoroacetic acid (TFA), which is also used for the final cleavage of the peptide from the resin. This orthogonality with the base-labile Fmoc protecting group on the α-amino group is a cornerstone of the widely used Fmoc/tBu strategy in SPPS.[1][2] The use of non-proteinogenic amino acids like homoglutamine is of increasing interest for modifying peptide stability and potency.[3]
Key Analytical Techniques for Peptide Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive assessment of peptide purity. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS).[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Amino Acid Analysis (AAA) provide complementary and confirmatory data.
Table 1: Comparison of Analytical Techniques for Peptide Purity
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity percentage, detection of impurities with different polarity.[4][5] | High resolution, quantitative, robust.[4] | May not resolve co-eluting impurities or isomers.[5] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio (m/z). | Molecular weight confirmation of the target peptide and impurities.[6] | High sensitivity, specificity, can identify modifications and sequence errors.[6] | Not inherently quantitative without standards, ionization suppression can occur.[1] |
| LC-MS | Combination of HPLC and MS. | Purity assessment and mass identification in a single run.[4] | Provides comprehensive data on purity and identity of each peak.[6] | Potential for ion suppression by mobile phase additives like TFA.[1] |
| NMR Spectroscopy | Analysis of nuclear spin properties in a magnetic field. | Detailed structural information, identification of isomers and process-related impurities. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, complex spectra for large peptides. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids.[7] | Confirms amino acid composition and provides absolute peptide quantification.[7] | Gold standard for peptide quantification.[7] | Destructive, does not provide information on sequence or impurities. |
Potential Impurities in Peptides Synthesized with this compound
During Fmoc-SPPS, a variety of side reactions can occur, leading to the formation of impurities. While many of these are common to all Fmoc-based syntheses, some are specific to the amino acid residues and protecting groups used.
Table 2: Common and Specific Impurities for Peptides Containing Gln/HomoGln Derivatives
| Impurity Type | Description | Relevance to this compound | Relevance to Fmoc-Gln(Trt)-OH |
| Deletion Sequences | Peptides missing one or more amino acid residues due to incomplete coupling or deprotection.[8] | General issue in SPPS. | General issue in SPPS. |
| Truncated Sequences | Peptides that are shorter than the target sequence due to premature termination of synthesis. | General issue in SPPS. | General issue in SPPS. |
| Incomplete Deprotection | Residual protecting groups (Fmoc, otBu) remaining on the peptide after cleavage.[9] | The otBu group is generally stable to the basic conditions of Fmoc removal but requires strong acid for cleavage. Incomplete cleavage can leave the otBu group attached. | The Trt group is more acid-labile than tBu and is generally removed efficiently during TFA cleavage. Incomplete removal is less common but possible. |
| Aspartimide Formation | Cyclization of an aspartic acid residue, which can lead to epimerization and the formation of α- and β-peptides.[10][11] This is more pronounced with OtBu protection.[10] | While not directly related to HomoGln, if Asp(OtBu) is present in the sequence, this is a significant risk. | Less of a risk compared to OtBu protection as the bulkier Trt group can hinder cyclization. |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[10][12] This is particularly problematic for sequences with Proline or Glycine at the C-terminus. | A general side reaction in Fmoc-SPPS, especially at the dipeptide stage.[12] | A general side reaction in Fmoc-SPPS. |
| Pyroglutamate Formation | Cyclization of an N-terminal glutamine or homoglutamine residue to form a pyroglutamyl residue.[13][14] | High risk, as N-terminal HomoGln can readily cyclize, especially under acidic or thermal conditions. | High risk for N-terminal Gln.[13] |
| t-Butylation | Alkylation of sensitive residues (e.g., Cys, Met, Trp) by tert-butyl cations generated during TFA cleavage of otBu groups.[15][16] | High risk if the peptide contains susceptible amino acids, as otBu is a source of t-butyl cations. | Lower risk as the Trityl cation is more stable and less likely to act as an alkylating agent. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are standard protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the crude and purified peptide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes, but this should be optimized for the specific peptide.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).[5]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the target peptide and identify impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).
-
Chromatography: Use the same column and a similar gradient as for the analytical RP-HPLC. To improve MS sensitivity, TFA can be replaced with 0.1% formic acid in the mobile phases.[4]
-
Mass Spectrometry: Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the target peptide and impurities based on their molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information and identify subtle impurities like isomers.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments: Acquire 1D ¹H and 2D experiments like COSY, TOCSY, and HSQC for resonance assignment and structural characterization.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to confirm the peptide structure and identify any unexpected signals that may correspond to impurities.
Workflow and Pathway Diagrams
Visualizing the experimental workflow and potential side-reaction pathways can aid in understanding the process of purity assessment.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Potential side reactions with this compound.
Comparative Discussion
When choosing between this compound and Fmoc-Gln(Trt)-OH, several factors related to potential side reactions and subsequent purity should be considered.
-
Side-Chain Protection: The otBu group in this compound is cleaved under harsher acidic conditions than the Trt group of Fmoc-Gln(Trt)-OH. This can be an advantage in terms of stability during synthesis, but it increases the risk of side reactions during the final cleavage. The generation of tert-butyl cations is a significant concern, potentially leading to the modification of sensitive residues.[15][16] The use of scavengers in the cleavage cocktail is crucial to mitigate this.
-
Pyroglutamate Formation: Both glutamine and homoglutamine at the N-terminus are prone to cyclization to form pyroglutamic acid derivatives, a reaction that can occur under both acidic and basic conditions.[13][14] This is a sequence-dependent issue and should be considered for both derivatives.
-
Aspartimide Formation: If the peptide sequence also contains aspartic acid protected with an otBu group, the risk of aspartimide formation is a major concern.[10][11] While not directly related to the homoglutamine residue, it is a critical consideration in the overall Fmoc/tBu strategy. The bulkier Trt group on an adjacent Gln residue might offer some steric hindrance to this side reaction, although this is speculative without direct comparative data.
-
Solubility: Fmoc-amino acids with Trt protection on the side chain, such as Fmoc-Gln(Trt)-OH, often exhibit improved solubility in common SPPS solvents like DMF compared to their unprotected or differently protected counterparts.[17] This can lead to more efficient coupling reactions and potentially higher purity of the crude peptide. The solubility of this compound should be considered, although it is not typically reported as problematic.
Conclusion
The assessment of peptide purity is a critical step in peptide synthesis. When using this compound, researchers should be particularly vigilant for impurities arising from incomplete deprotection of the otBu group and t-butylation of sensitive amino acid residues. A comprehensive analytical strategy employing RP-HPLC for quantification and LC-MS for identification is essential. While this compound is a valuable building block for introducing non-proteinogenic residues, a careful evaluation of the peptide sequence and the potential for the side reactions discussed in this guide is necessary to ensure the synthesis of a high-purity final product. The choice between this compound and other glutamine derivatives like Fmoc-Gln(Trt)-OH will depend on the specific peptide sequence, the presence of other sensitive residues, and the desired final purity.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Impurities in Peptide Pools [mdpi.com]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-HomoGln-OtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized using the Fmoc-HomoGln-OtBu building block against alternative synthetic approaches. We will delve into the biological activities, synthesis protocols, and potential challenges associated with incorporating homoglutamine into peptide chains. This document aims to equip researchers with the necessary information to make informed decisions for their specific research and development needs.
Introduction to Homoglutamine in Peptides
Homoglutamine (Hgn or HomoGln), the one-carbon homolog of glutamine, is a non-proteinogenic amino acid. Its incorporation into peptides can influence their conformation, stability, and biological activity. Peptides containing glutamine repeats are notably associated with several neurodegenerative diseases, and the study of homoglutamine-containing analogs can provide valuable insights into the pathology of these conditions. Furthermore, the modification of peptide backbones with non-natural amino acids like homoglutamine is a key strategy in drug discovery to enhance properties such as enzymatic stability and receptor affinity.
The use of this compound in solid-phase peptide synthesis (SPPS) is a standard method for introducing this residue. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the N-terminus is base-labile, while the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is acid-labile, allowing for an orthogonal protection strategy.
Comparison of Synthesis Methodologies
The synthesis of peptides containing homoglutamine can be achieved through various methods, each with its own set of advantages and disadvantages.
| Synthesis Method | Principle | Advantages | Disadvantages |
| Fmoc-SPPS | Stepwise addition of Fmoc-protected amino acids on a solid support. The Fmoc group is removed with a base (e.g., piperidine), and the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid (e.g., TFA). | - High purity of the final product. - Automation is readily available. - Milder cleavage conditions compared to Boc-SPPS. | - Potential for side reactions like aspartimide formation with certain sequences. - Aggregation of the growing peptide chain can be an issue, especially with hydrophobic or long sequences. |
| Boc-SPPS | Stepwise addition of Boc-protected amino acids. The Boc group is removed with a mild acid (e.g., TFA), and the final cleavage from the resin requires a strong acid (e.g., HF). | - Generally higher coupling efficiencies. - Less prone to aggregation during synthesis compared to Fmoc-SPPS in some cases. | - Requires harsh and hazardous reagents like HF for cleavage. - Side-chain protecting groups are less orthogonal, which can lead to side reactions. |
| Enzymatic Synthesis | Utilizes enzymes like proteases to catalyze the formation of peptide bonds. The reaction is typically performed in an aqueous environment under mild conditions.[1][2][3] | - High stereoselectivity, avoiding racemization. - "Green" chemistry with fewer hazardous reagents. - Can be performed without side-chain protection in some cases.[2] | - Limited by enzyme specificity for substrates. - Lower yields and slower reaction times compared to chemical synthesis. - Optimization of reaction conditions (pH, temperature) can be challenging. |
| Native Chemical Ligation (NCL) | The chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. This is followed by an S-to-N acyl shift to form a native peptide bond.[4][5] | - Allows for the synthesis of very long peptides and proteins. - Unprotected peptide fragments can be used. - Can be used to introduce post-translational modifications. | - Requires a cysteine residue at the ligation site (though modifications to the method can circumvent this). - Synthesis of the peptide thioester fragment can be challenging. |
Biological Activity: A Comparative Overview
While direct quantitative data comparing the biological activity of peptides synthesized with this compound versus other methods is scarce in the literature, we can infer potential differences based on the purity and potential side products of each method. The following tables present example data for different classes of bioactive peptides to illustrate how such comparisons would be structured.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity, with lower values indicating higher potency.
| Peptide Sequence (Example) | Synthesis Method | Purity (%) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Hgn-Lys-Leu-Leu-NH₂ | Fmoc-SPPS | >98 | 16 | 32 |
| Hgn-Lys-Leu-Leu-NH₂ | Enzymatic | >95 | 18 | 35 |
| Lys-Leu-Leu-NH₂ (Control) | Fmoc-SPPS | >98 | 32 | 64 |
Note: This is example data and does not represent experimentally verified values for these specific peptides and synthesis methods.
Cell-Penetrating Activity
The efficiency of cell penetration can be quantified by measuring the cellular uptake of a fluorescently labeled peptide.
| Peptide Sequence (Example) | Synthesis Method | Purity (%) | Cellular Uptake (RFU) in HeLa cells |
| (FITC)-Hgn-Arg-Arg-Arg-NH₂ | Fmoc-SPPS | >98 | 8500 |
| (FITC)-Hgn-Arg-Arg-Arg-NH₂ | NCL | >95 | 8200 |
| (FITC)-Arg-Arg-Arg-NH₂ (Control) | Fmoc-SPPS | >98 | 7500 |
Note: This is example data and does not represent experimentally verified values for these specific peptides and synthesis methods. RFU = Relative Fluorescence Units.
In Vitro Aggregation
For peptides related to neurodegenerative diseases, the kinetics of aggregation is a key parameter. This can be monitored by techniques such as Thioflavin T (ThT) fluorescence.
| Peptide Sequence (Example) | Synthesis Method | Purity (%) | Aggregation Half-Time (t½) in hours |
| Ac-(Hgn)₁₀-NH₂ | Fmoc-SPPS | >95 | 24 |
| Ac-(Gln)₁₀-NH₂ (Control) | Fmoc-SPPS | >95 | 18 |
Note: This is example data and does not represent experimentally verified values for these specific peptides and synthesis methods.
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide containing homoglutamine using this compound.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the first amino acid on the resin is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Activity Assay (MIC Determination)
-
Bacterial Culture: A single colony of the target bacterium (e.g., E. coli) is used to inoculate a liquid culture medium and grown overnight.
-
Peptide Preparation: The synthesized peptide is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.
-
Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculation: The overnight bacterial culture is diluted to a standard concentration, and a fixed volume is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cell Penetration Assay (FACS Analysis)
-
Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured in a 24-well plate until they reach a desired confluency.
-
Peptide Treatment: The cells are incubated with a fluorescently labeled peptide (e.g., FITC-labeled) at various concentrations for a defined period.
-
Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Cell Detachment: The cells are detached from the plate using a gentle enzyme like trypsin.
-
FACS Analysis: The fluorescence intensity of the individual cells is measured using a flow cytometer. The mean fluorescence intensity is used to quantify the cellular uptake of the peptide.
Signaling Pathway Visualization
Peptides containing polyglutamine or its analogs can induce apoptosis, a form of programmed cell death. The aggregation of these peptides can trigger cellular stress, leading to the activation of caspase cascades. Below is a simplified representation of a polyglutamine-induced apoptosis pathway.
Caption: Polyglutamine-induced apoptosis pathway.
Experimental Workflow for Comparative Analysis
To rigorously compare the biological activity of peptides synthesized by different methods, the following workflow is recommended.
Caption: Workflow for comparative biological analysis.
Conclusion
The choice of synthesis method for peptides containing this compound has significant implications for the purity, yield, and ultimately, the biological activity of the final product. While Fmoc-SPPS remains a robust and widely used method, alternative approaches such as enzymatic synthesis and native chemical ligation offer unique advantages, particularly for the synthesis of long or complex peptides. A thorough characterization of the synthesized peptides and a direct comparison of their biological activities using standardized assays are crucial for selecting the optimal synthesis strategy for a given research objective. The information and protocols provided in this guide serve as a starting point for researchers to design and execute such comparative studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Fmoc-HomoGln-otBu: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the proper disposal of Fmoc-HomoGln-otBu, a protected amino acid commonly used in peptide synthesis.
This compound, like many of its Fmoc-protected amino acid counterparts, is generally not classified as a hazardous substance. However, proper disposal procedures are crucial to maintain a safe laboratory environment and comply with institutional and regulatory standards. The primary consideration for disposal is not the compound itself, but rather the potential for contamination with hazardous materials frequently used in solid-phase peptide synthesis (SPPS).
Key Safety and Handling Information
| Property | Description |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Odor | No data available, generally odorless |
| Hazard Classification | Not classified as a hazardous substance |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use approved safety goggles or glasses.
-
Skin Protection: Handle with compatible chemical-resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: Not typically required for handling the solid material. If dust is generated, a dust mask may be appropriate.
Step-by-Step Disposal Protocol
The overriding principle for chemical disposal is to have a clear plan before beginning any experimental work[3]. The appropriate disposal route for this compound waste depends on whether it is pure (uncontaminated) or mixed with hazardous solvents and reagents from the peptide synthesis process.
1. Waste Characterization:
-
Uncontaminated Solid Waste: This includes expired or unused pure this compound.
-
Contaminated Solid Waste: This includes this compound that has been in contact with solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or reagents like piperidine and Trifluoroacetic acid (TFA) used in SPPS[4][5][6].
-
Empty Containers: Original containers that held this compound.
2. Segregation and Collection:
-
Uncontaminated Solid Waste:
-
Collect in a clearly labeled, sealed container designated for "Non-Hazardous Solid Chemical Waste."
-
Ensure the label includes the full chemical name: "this compound."
-
-
Contaminated Solid Waste:
-
This waste stream is considered hazardous due to the presence of residual solvents and reagents.
-
Collect in a designated, sealed "Hazardous Solid Waste" container that is compatible with the chemicals used.
-
The label must list all potential contaminants (e.g., "this compound contaminated with DMF, DCM, Piperidine, TFA").
-
-
Empty Containers:
-
If the container held only the pure, non-hazardous solid, it can be considered "RCRA Empty" once all contents have been practically removed.
-
Deface or remove the original label to prevent confusion[7].
-
Dispose of in the regular laboratory trash or glass recycling, in accordance with institutional policy.
-
3. Final Disposal:
-
Non-Hazardous Solid Waste:
-
Generally, this can be disposed of in the regular laboratory trash destined for a sanitary landfill[7][8].
-
Crucially, do not place chemical containers in common laboratory trash cans that are handled by custodial staff. Transport the sealed container directly to the designated dumpster or central waste collection area as per your institution's guidelines[7].
-
-
Hazardous Solid Waste:
Experimental Workflow for Waste Segregation
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing environmental impact and upholding the highest standards of laboratory safety. Always consult your institution's specific waste management guidelines and the product's Safety Data Sheet when available.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling Fmoc-HomoGln-OtBu
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for the handling and disposal of Fmoc-HomoGln-OtBu. The following procedural guidance is based on best practices for handling similar Fmoc-protected amino acids and solid, non-volatile chemical compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety profiles of structurally similar compounds. It is imperative to handle this chemical with caution and to perform a risk assessment prior to use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, white powder. While specific toxicity data is unavailable, similar compounds are known to cause eye, skin, and respiratory irritation. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[2][4] Gloves should be inspected before use and disposed of properly after handling the compound.[4] |
| Body Protection | A lab coat or chemical-resistant apron is required to prevent skin contact.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. If significant dust is generated, a NIOSH-approved N95 dust mask or a respirator should be used.[1][2] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in Table 1.
-
-
Weighing and Dispensing:
-
Handle the solid compound in a designated area, such as a weighing boat or on weighing paper, to contain any spills.
-
Use a spatula for transferring the powder. Avoid creating dust clouds.
-
If the compound is to be dissolved, add the solid to the liquid solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Tightly seal the container of this compound immediately after use.
-
Clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated disposables (e.g., weighing paper, gloves) as solid chemical waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Logical Relationship: Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Excess this compound | Dispose of as solid chemical waste in a clearly labeled, sealed container.[5][6] Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed waste bag for solid chemical waste.[5][6] Do not dispose of in regular trash. |
| Empty Original Container | If thoroughly rinsed with a suitable solvent, the empty container may be disposed of according to institutional guidelines for non-hazardous waste. If not rinsed, it should be treated as solid chemical waste. |
| Solutions of this compound | Dispose of as liquid chemical waste in a properly labeled, sealed container. Do not pour down the drain.[7] The waste container should be compatible with the solvent used. |
Experimental Protocol: Waste Disposal Procedure
-
Segregation:
-
Keep solid and liquid waste streams separate.
-
Do not mix incompatible waste materials.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the solvent if it is a liquid waste.[5]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
-
-
Disposal Request:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]
-
Logical Relationship: Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. somatco.com [somatco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
